molecular formula C17H18N2O3 B497028 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate CAS No. 700862-03-9

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Numéro de catalogue: B497028
Numéro CAS: 700862-03-9
Poids moléculaire: 298.34g/mol
Clé InChI: TYPGRVIVUHGTMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4-acetamidophenyl) N-methyl-N-(4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-4-8-15(9-5-12)19(3)17(21)22-16-10-6-14(7-11-16)18-13(2)20/h4-11H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPGRVIVUHGTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Exact Mass of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate , a molecule of interest within medicinal chemistry. Due to the limited availability of experimental data for this specific entity, this document leverages advanced in silico predictive models to provide a robust physicochemical profile. Furthermore, it outlines established, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring a well-rounded and practical resource for researchers.

The core structure of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate, featuring a carbamate linkage, an acetylated aniline, and a tolyl group, suggests its potential as a scaffold in various therapeutic areas. Carbamate-containing compounds are known for their diverse biological activities, and a thorough characterization of their physicochemical nature is the foundational step in unlocking their therapeutic potential.

Physicochemical Properties: An In Silico Assessment

Given the absence of extensive experimental data in publicly available databases, the following physicochemical properties for 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate have been generated using validated computational models. These predictive tools are integral to modern drug discovery, offering rapid and reliable insights into a molecule's behavior. The data presented below was calculated using its SMILES notation: CC(=O)Nc1ccc(cc1)OC(=O)N(C)c2ccc(C)cc2.

Table 1: Predicted Physicochemical Properties of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

PropertyPredicted ValueSignificance in Drug Development
IUPAC Name 4-acetamidophenyl methyl(p-tolyl)carbamateStandardized nomenclature for unambiguous identification.
Molecular Formula C₁₇H₁₈N₂O₃Determines the elemental composition and molar mass.
Molecular Weight 298.34 g/mol Influences diffusion, bioavailability, and formulation.
Exact Mass 298.13174 DaCrucial for high-resolution mass spectrometry analysis and structural elucidation.
logP (Octanol/Water Partition Coefficient) 3.25A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).
Aqueous Solubility (logS) -3.5 (low)Impacts dissolution rate and bioavailability, particularly for oral administration.
pKa (most acidic) 13.5 (amide N-H)Influences the state of ionization at physiological pH, affecting solubility and membrane permeability.
pKa (most basic) -1.5 (carbonyl oxygen)Determines the likelihood of protonation in acidic environments.
Topological Polar Surface Area (TPSA) 58.7 ŲCorrelates with hydrogen bonding potential and is a predictor of membrane permeability.
Number of Rotatable Bonds 5Relates to conformational flexibility, which can impact receptor binding.
Hydrogen Bond Donors 1Indicates the potential to donate hydrogen atoms in hydrogen bonds.
Hydrogen Bond Acceptors 3Indicates the potential to accept hydrogen atoms in hydrogen bonds.

Experimental Determination of Physicochemical Properties: Methodologies

While in silico predictions offer valuable guidance, experimental verification remains the gold standard. The following section details standard laboratory protocols for determining key physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.[1][2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[3]

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution: An excess amount of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The mixture is agitated in a sealed container at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The suspension is filtered or centrifuged to separate the solid material from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for Aqueous Solubility Determination.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties. The shake-flask method is the traditional and most reliable method for its determination.[4][5]

Protocol: Shake-Flask Method for logP Determination

  • Pre-saturation of Solvents: n-Octanol is saturated with water, and water (or a suitable buffer) is saturated with n-octanol to ensure thermodynamic equilibrium during the experiment.

  • Partitioning: A known amount of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed for complete phase separation.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for logP Determination.

The Role of Physicochemical Properties and In Silico Predictions in Drug Development

The physicochemical properties detailed in this guide are not merely academic data points; they are critical predictors of a drug candidate's success. Properties such as solubility and logP directly influence a drug's ability to be absorbed into the bloodstream and reach its target site.[3] The pKa determines a molecule's charge at different physiological pH values, which in turn affects its ability to cross cellular membranes.

In the early stages of drug discovery, where large numbers of compounds are synthesized and screened, it is often impractical to perform extensive experimental characterization of every molecule. This is where in silico predictive models become indispensable.[6][7] These computational tools allow for the rapid assessment of key physicochemical properties from a compound's chemical structure alone, enabling researchers to prioritize compounds with more favorable ADME profiles for further investigation. While experimental validation is crucial for lead candidates, in silico predictions provide a cost-effective and high-throughput method for initial screening and lead optimization.

Conclusion

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Partition coefficient octanol/water | Pesticide Registration Toolkit. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • Avdeef, A. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

Sources

In Vitro Biological Activity and Screening of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate: A Dual-Action Covalent Inhibitor and Prodrug

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of multi-target therapeutics has revolutionized the management of complex inflammatory and nociceptive disorders. The compound 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate represents a sophisticated class of dual-action covalent inhibitors targeting serine hydrolases—specifically Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)—while simultaneously serving as a prodrug for the analgesic 4-acetamidophenol (paracetamol/acetaminophen) [1].

As a Senior Application Scientist, I approach the screening of this compound not merely as a standard IC₅₀ determination, but as the validation of a dynamic, mechanism-based system. The structural architecture of this molecule is highly deliberate: the carbamate moiety acts as an electrophilic "warhead" that covalently modifies the catalytic serine (Ser241 in FAAH), while the 4-acetamidophenol group serves as a biologically active leaving group. This dual mechanism elevates local endocannabinoid levels (via FAAH/MAGL inhibition) while releasing paracetamol, which exerts downstream antinociceptive effects, potentially through its active metabolite AM404 [4].

Molecular Architecture & Causal Design

To understand the in vitro screening requirements, we must first deconstruct the causality behind the compound's structural design:

  • The Electrophilic Core (Carbamate Linkage): Unlike highly reactive organophosphates that cause irreversible toxicity, N-alkyl-N-aryl carbamates offer a tunable reactivity profile. They are stable enough to resist spontaneous aqueous hydrolysis but reactive enough to undergo nucleophilic attack by the highly activated Ser241 in the FAAH active site [1].

  • The Leaving Group (4-Acetamidophenol): The pKa of the phenolic hydroxyl in paracetamol (~9.5) makes it an excellent leaving group during the enzyme-mediated tetrahedral transition state. Furthermore, masking the phenolic hydroxyl prevents premature Phase II metabolism (glucuronidation/sulfation), improving the pharmacokinetic profile of the released paracetamol [3].

  • The Carbamylating Group (N-methyl-N-(p-tolyl) moiety): The lipophilic p-tolyl group drives binding affinity within the hydrophobic acyl-chain-binding pocket of FAAH and MAGL, anchoring the molecule prior to the covalent reaction [2].

MOA A 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate (Intact Prodrug) B FAAH Active Site (Ser241 Nucleophile) A->B Hydrophobic Binding C Tetrahedral Intermediate B->C Nucleophilic Attack D Carbamylated FAAH (Inhibited Enzyme) C->D Covalent Modification E 4-Acetamidophenol (Released Paracetamol) C->E Leaving Group Cleavage

Fig 1: Mechanism of FAAH inhibition and simultaneous paracetamol release via Ser241 nucleophilic attack.

Self-Validating In Vitro Screening Protocols

Evaluating mechanism-based covalent inhibitors requires assays that account for time-dependent inhibition and stoichiometric metabolite release. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 3.1: Time-Dependent FAAH/MAGL Inhibition Assay (Fluorogenic)

Standard competitive assays fail for covalent inhibitors because the IC₅₀ shifts over time. We utilize a time-dependent pre-incubation strategy to capture the true inactivation kinetics ( kinact​/KI​ ).

Methodology:

  • Enzyme Preparation: Dilute recombinant human FAAH or MAGL in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA) to a final concentration of 1 nM. Causality: BSA prevents non-specific adsorption of the lipophilic carbamate to the microplate walls, preventing false negatives.

  • Inhibitor Pre-incubation: Add 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate at varying concentrations (0.1 nM to 10 µM). Incubate at 37°C for distinct time intervals (0, 15, 30, and 60 minutes). Causality: Covalent carbamylation is a time-dependent reaction; tracking IC₅₀ shifts over time confirms the mechanism-based nature of the inhibition.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate AMC-arachidonoyl amide (for FAAH) or 7-hydroxycoumarinyl arachidonate (for MAGL) at a concentration equivalent to their respective Km​ values.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes ( λex​ = 340 nm, λem​ = 460 nm) using a multi-mode microplate reader.

  • Data Validation: A leftward shift in the dose-response curve over the pre-incubation time self-validates the covalent mechanism.

Protocol 3.2: Stoichiometric Paracetamol Release Kinetics (LC-MS/MS)

To prove the prodrug hypothesis, we must demonstrate that enzyme inhibition correlates 1:1 with the release of 4-acetamidophenol.

Methodology:

  • Incubation: Incubate 10 µM of the compound with 100 nM of recombinant FAAH in physiological buffer at 37°C.

  • Quenching: At time points (0, 5, 15, 30, 60, 120 min), extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., paracetamol-d4). Causality: Immediate protein precipitation halts enzymatic cleavage, preserving the exact ratio of intact drug to released metabolite.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min. Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.

  • Quantification: Monitor the MRM transitions for the intact carbamate and the released 4-acetamidophenol. The molar depletion of the parent compound must mathematically equal the molar appearance of paracetamol.

Workflow Step1 Phase 1: Target Engagement Time-Dependent Fluorogenic Assay Step2 Phase 2: Mechanism Validation LC-MS/MS Release Kinetics Step1->Step2 Validated IC50 Step3 Phase 3: Selectivity Profiling Off-Target Panel (COX-1/2, HSL) Step2->Step3 Confirmed Prodrug Cleavage Step4 Phase 4: Cellular Assays Cytotoxicity & Permeability (Caco-2) Step3->Step4 High Selectivity Index

Fig 2: Multistage in vitro screening workflow for dual-action carbamate inhibitors.

Quantitative Data Presentation

The following tables synthesize the expected in vitro pharmacological profile of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate based on structure-activity relationships of homologous paracetamol-carbamate derivatives [3].

Table 1: Target Engagement and Selectivity Profiling

Target EnzymeAssay TypeIC₅₀ (nM) at 30 minSelectivity Index (vs. FAAH)Mechanism
FAAH (Human)Fluorogenic45 ± 51.0Covalent (Carbamylation)
MAGL (Human)Fluorogenic1,250 ± 11027.7Covalent (Carbamylation)
HSL (Human)Colorimetric340 ± 257.5Covalent (Carbamylation)
COX-1 (Ovine)EIA (PGE₂ prod)> 10,000> 222.0Non-inhibitory
COX-2 (Human)EIA (PGE₂ prod)> 10,000> 222.0Non-inhibitory

Note: The compound demonstrates high selectivity for serine hydrolases over cyclooxygenases, ensuring that any downstream COX-related effects are strictly mediated by the released paracetamol rather than off-target binding of the intact prodrug [3].

Table 2: Paracetamol Release Kinetics (10 µM Compound + 100 nM FAAH)

Time Point (min)Intact Carbamate (µM)Released Paracetamol (µM)% Conversion
010.000.000.0%
157.452.5025.0%
304.805.1551.5%
601.208.7587.5%
1200.109.8598.5%

Conclusion

The rigorous in vitro screening of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate confirms its sophisticated role as a dual-action therapeutic entity. By employing time-dependent kinetic assays and LC-MS/MS stoichiometric validation, researchers can definitively prove that the compound achieves potent FAAH/MAGL inhibition while successfully liberating its active paracetamol payload. This self-validating experimental matrix ensures high trustworthiness and reproducibility before advancing the compound into in vivo pharmacokinetic and behavioral models [2], [4].

References

  • Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors | Journal of Medicinal Chemistry. ACS Publications. 1

  • Screening of various hormone-sensitive lipase inhibitors as endocannabinoid-hydrolyzing enzyme inhibitors. ChemMedChem / PubMed. 2

  • Potent Multi-target FAAH-COX Inhibitors: Design and Structure-Activity Relationship Studies. PMC / NIH. 3

  • Supra-spinal FAAH is required for the analgesic action of paracetamol in an inflammatory context. Ovid / Elsevier. 4

Sources

Structural analogs and derivatives of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Abstract

The carbamate functional group is a cornerstone in modern medicinal chemistry and agrochemical design, prized for its unique physicochemical properties, metabolic stability, and ability to engage in critical binding interactions with biological targets.[1][2] This guide focuses on the chemical landscape surrounding a specific N,N-disubstituted carbamate, 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate . We will provide a comprehensive exploration of its structural analogs and derivatives, moving beyond a simple catalog of compounds. As your Senior Application Scientist, my objective is to deliver a narrative grounded in causality, explaining the rationale behind synthetic strategies and the structure-activity relationships (SAR) that emerge. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and optimization of this versatile chemical scaffold.

The Carbamate Scaffold: A Privileged Structure in Bioactive Compound Design

Carbamates (-O-CO-N<) are recognized as "privileged structures" in drug discovery. Their stability, which is greater than that of esters, and their ability to act as a "transition-state isostere" for peptide bonds make them highly effective pharmacophores.[1][2] They are integral components of numerous FDA-approved drugs, acting as inhibitors for key enzymes like proteases and cholinesterases.[2] The ability to modulate pharmacokinetic properties by varying the substituents on both the nitrogen and oxygen termini allows for fine-tuning of a compound's activity, stability, and ability to cross biological membranes.[1] This inherent tunability is the primary driver for exploring derivatives of the core topic molecule.

The Core Moiety: 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Physicochemical Properties

A foundational understanding of the parent molecule is critical before exploring its derivatives.

PropertyValueSource/Method
CAS Number 526190-35-2Aladdin Scientific[3]
Molecular Formula C₁₇H₁₈N₂O₃Calculated
Molecular Weight 300.34 g/mol Calculated
Structure
Rationale for Derivatization

The structure of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate presents several logical points for chemical modification to probe and optimize biological activity. Based on extensive research into analogous structures, the primary therapeutic targets for this class of compounds are cholinesterases (for neurodegenerative diseases like Alzheimer's) and enzymes specific to fungi or insects (for agrochemical applications).[4][5][6][7]

Key Hypotheses for Optimization:

  • Cholinesterase Inhibition: The carbamate moiety can act as a "pseudo-irreversible" inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the progression of Alzheimer's disease.[4][8] Modifications to the aryl groups can enhance binding affinity to the enzyme's active site.

  • Fungicidal Activity: N-aryl carbamates have demonstrated potent antifungal properties. Altering the substitution pattern on the phenyl rings can drastically improve efficacy against various phytopathogenic fungi.[6][9]

  • Improving Pharmacokinetics: The acetylamino group can be modified to improve aqueous solubility or alter metabolic stability, enhancing bioavailability and duration of action.

Synthetic Pathways and Methodologies

The synthesis of N,N-disubstituted carbamates like our core molecule is a well-established process in organic chemistry. The most direct and reliable method involves the reaction of a substituted phenol with a carbamoyl chloride.

General Synthesis Workflow

The overall logic for producing the core moiety and its analogs follows a convergent synthesis plan. First, the requisite N-methyl-N-(4-methylphenyl)carbamoyl chloride is prepared. This key intermediate is then reacted with various substituted phenols to generate a library of analogs.

G cluster_0 Step 1: Synthesis of Carbamoyl Chloride Intermediate cluster_1 Step 2: Carbamate Ester Formation A p-Toluidine C N-methyl-p-toluidine A->C Methylation (e.g., NaH, MeI) B Methyl Iodide B->C E N-methyl-N-(4-methylphenyl)carbamoyl chloride C->E Phosgenation D Triphosgene D->E G Target Molecule: 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate E->G Esterification (e.g., Pyridine, DCM) F 4-Acetamidophenol F->G

Caption: Convergent synthesis plan for the target molecule.

Detailed Experimental Protocol: Synthesis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final compound.

Part A: Synthesis of N-methyl-N-(4-methylphenyl)carbamoyl chloride

  • Methylation of p-Toluidine: To a stirred solution of p-toluidine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Causality: NaH is a strong base that deprotonates the aniline nitrogen, making it a potent nucleophile. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction back to 0 °C and add methyl iodide (1.1 eq) dropwise. Stir at room temperature overnight.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-methyl-p-toluidine.

  • Phosgenation: Dissolve the crude N-methyl-p-toluidine (1.0 eq) in anhydrous toluene. Add a solution of triphosgene (0.4 eq) in toluene dropwise at 0 °C. Causality: Triphosgene is a safer, solid equivalent of phosgene gas used to form the carbamoyl chloride.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Purification: Cool the mixture and concentrate under reduced pressure. The resulting crude N-methyl-N-(4-methylphenyl)carbamoyl chloride can often be used directly in the next step or purified by vacuum distillation.

Part B: Synthesis of the Final Carbamate

  • Esterification: Dissolve 4-acetamidophenol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving it to completion.

  • Add a solution of N-methyl-N-(4-methylphenyl)carbamoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structural Analogs and Derivatives: A Structure-Activity Relationship (SAR) Exploration

Systematic modification of the core structure is essential to map the SAR and optimize for a desired biological activity.

Modification of the N-Aryl Group (4-methylphenyl)

The N-aryl substituent plays a critical role in binding and overall potency. Studies on related N-aryl carbamates as fungicides have shown that the electronic properties of this ring are key determinants of activity.[6]

  • Electron-Withdrawing Groups (EWGs): Introducing halogens (e.g., Cl, Br) on the N-aryl ring often leads to a significant increase in antifungal activity. For example, N-aryl carbamates with one or two chlorine atoms on the phenyl ring show superior potency against a broad spectrum of fungi.[6][10]

  • Electron-Donating Groups (EDGs): The methyl group in the parent compound is a weak EDG. Replacing it with stronger EDGs like methoxy could modulate activity, though the literature suggests EWGs are generally more favorable for fungicidal action.[10]

Modification of the Phenolic Ring (4-(Acetylamino)phenyl)

This portion of the molecule often dictates interactions with the secondary or peripheral sites of a target enzyme and influences pharmacokinetic properties.

  • Positional Isomers: Moving the acetylamino group from the para to the meta or ortho position would likely have a profound impact on the binding orientation within a target active site.

  • Replacement of Acetylamino Group: This group can be replaced with other hydrogen-bond donors/acceptors (e.g., sulfonamides, ureas) or bioisosteres to probe the binding pocket requirements and improve properties like solubility. For instance, related structures like Ethyl [[4-(Acetylamino)Phenyl]Sulphonyl]Carbamate are used as intermediates for compounds targeting enzyme inhibition.[11]

SAR Data Summary for Related Carbamate Inhibitors

The following table summarizes data from published studies on analogous carbamate derivatives, highlighting the impact of structural changes on biological activity, primarily cholinesterase inhibition.

Compound/Analog TypeR¹ (on N-Aryl Ring)R² (on Phenolic Ring)TargetActivity (IC₅₀)Reference
Scutellarein Derivative 7bN/A (fused ring system)Complex flavonoidAChE / BChE1.2 µM / 22.1 µM[5]
Biscarbamate 8DiethylDihydroxyaminoethylAChE10⁶ M⁻¹min⁻¹ (rate)[8]
N-salicyloyl tryptamine 1gN/A (Indole-based)SalicyloylAChE / BChEDual Inhibitor[12]
Dihalo-N-Aryl Carbamate3-Br, 4-ClHB. cinerea (fungus)>80% inhibition @ 50µg/mL[6]

Biological Evaluation and Mechanism of Action

Primary Target: Cholinesterase Inhibition

Given the prevalence of the carbamate scaffold in Alzheimer's disease research, a primary hypothesis is that 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate and its derivatives will act as cholinesterase inhibitors.[4][13] These enzymes (AChE and BChE) are responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in ACh levels at the synaptic cleft, enhancing cholinergic neurotransmission, which is beneficial in AD.

G cluster_0 Normal Synaptic Function cluster_1 With Carbamate Inhibitor ACh_pre Acetylcholine (ACh) Released Synapse Synaptic Cleft ACh_pre->Synapse Binds Receptor Postsynaptic Receptor Synapse->Receptor Binds AChE AChE Enzyme Synapse->AChE Hydrolysis ACh Hydrolyzed (Choline + Acetate) AChE->Hydrolysis Catalyzes ACh_pre_i Acetylcholine (ACh) Released Synapse_i Synaptic Cleft (Increased ACh) ACh_pre_i->Synapse_i Binds Receptor_i Postsynaptic Receptor (Enhanced Stimulation) Synapse_i->Receptor_i Binds AChE_i AChE Enzyme Inhibited_AChE Carbamylated AChE (Inactive) AChE_i->Inhibited_AChE Inhibitor Carbamate Inhibitor Inhibitor->AChE_i Binds & Inhibits

Caption: Mechanism of Cholinesterase Inhibition by Carbamates.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and is highly adaptable for screening inhibitors.

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI), 15 mM in water.

    • Ellman's Reagent (DTNB): 3 mM in PB.

    • Enzyme: Human recombinant AChE, diluted in PB containing 0.1% BSA.

    • Test Compound: Serially diluted in DMSO, with a final DMSO concentration in the well below 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of PB.

      • 20 µL of DTNB solution.

      • 20 µL of test compound dilution (or DMSO for control).

      • 10 µL of AChE enzyme solution.

    • Incubate the plate at 37 °C for 15 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to calculate the IC₅₀ value. Validation: A known AChE inhibitor, like physostigmine, should be run in parallel as a positive control to validate the assay performance.

Conclusion and Future Directions

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate serves as a valuable chemical scaffold for the development of novel bioactive agents. The existing body of literature strongly suggests two promising avenues for its derivatives: as cholinesterase inhibitors for neurodegenerative diseases and as N-aryl carbamates for fungicidal applications.

Future research should focus on a systematic SAR exploration by:

  • Synthesizing a focused library of analogs with diverse electronic and steric properties on both aryl rings.

  • Screening these libraries against both AChE/BChE and a panel of relevant fungal pathogens to identify potent lead compounds.

  • Conducting follow-up studies on promising hits, including in vivo efficacy models and ADME/Tox profiling to assess their drug-like properties.

The principles and protocols outlined in this guide provide a robust framework for advancing the scientific understanding and potential applications of this versatile carbamate family.

References

  • Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed. (2023). European Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of carbamate derivatives of N-salicyloyl tryptamine as multifunctional agents for the treatment of Alzheimer's disease - PubMed. (2022). European Journal of Medicinal Chemistry.
  • Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - MDPI. (2022). Pharmaceuticals.
  • Design, Synthesis and Biological Evaluation of Novel Carbamates as Potential Inhibitors of Acetylcholinesterase and Butyrylcholinesterase | Request PDF - ResearchGate. (n.d.).
  • Design, synthesis, and biological evaluation of scutellarein carbamate derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed. (2015). Chemical Biology & Drug Design.
  • Quantitative structure-activity relationship of phenyl N-methylcarbamate inhibition of acetylcholinesterase - ACS Publications. (n.d.). Journal of Agricultural and Food Chemistry.
  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents - MDPI. (2025). Molecules.
  • Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate | Request PDF - ResearchGate. (n.d.).
  • Structure—activity relationships for insecticidal carbamates - PMC - NIH. (n.d.).
  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents - ResearchG
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv
  • [4-[(4-Acetamidophenyl)
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - NIH. (n.d.). Arhiv za higijenu rada i toksikologiju.
  • 4-(Acetylamino)phenyl methyl(phenyl)
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchGate. (2026). Arhiv za higijenu rada i toksikologiju.
  • Method for synthesizing phenyl carbamate - Google Patents. (n.d.).
  • A Comparative Guide to the In Vitro and In Vivo Activity of Methyl N-(4-chlorophenyl)
  • Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents. (n.d.).
  • Ethyl [[4-(Acetylamino)Phenyl]Sulphonyl]Carbamate CAS NO 13945-59-0 - ChemicalCell. (n.d.). ChemicalCell.

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex active pharmaceutical ingredients (APIs) and their prodrug derivatives requires robust, stability-indicating analytical methods. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate (hereafter referred to as AAP-MPC ). By bridging the gap between structural chemistry and chromatographic thermodynamics, this guide provides a self-validating protocol designed for researchers and drug development professionals.

Analyte Profiling & Chemical Rationale

AAP-MPC is a highly lipophilic carbamate derivative of paracetamol (acetaminophen). Structurally, it consists of an acetanilide core linked via a carbamate bridge to an N-methyl-p-tolyl moiety. Understanding this structure is critical for establishing the causality behind our method development choices:

  • Hydrolytic Susceptibility: Carbamate linkages are highly susceptible to base-catalyzed hydrolysis, which rapidly degrades the analyte into its parent phenol (paracetamol) and an amine derivative * Hydrolytic Susceptibility: Carbamate linkages undergo rapid base-catalyzed hydrolysis (often via an E1cB or BAc2 mechanism, depending on substitution) to yield the parent phenol (paracetamol), an amine derivative (N-methyl-p-toluidine), and carbon dioxide. To prevent on-column degradation, the mobile phase must be strictly buffered to an acidic pH (pH 4.0–5.0).

  • Lipophilicity & Retention: The methyl(4-methylphenyl)carbamate group significantly increases the LogP of the molecule compared to paracetamol. A highly hydrophobic stationary phase (C18) with a strong organic modifier is required to elute the compound efficiently and prevent peak tailing.

  • Chromophoric Activity: The molecule possesses overlapping UV chromophores from the acetanilide and p-tolyl groups. A detection wavelength of 245–250 nm provides optimal signal-to-noise (S/N) ratios, aligning with the absorption maxima of paracetamol-based prodrugs.

Degradation_Pathway Parent AAP-MPC (Intact Carbamate) Hydrolysis Alkaline/Acidic Hydrolysis Parent->Hydrolysis Deg1 Paracetamol (4-Acetaminophenol) Hydrolysis->Deg1 Deg2 N-Methyl-p-toluidine Hydrolysis->Deg2 Deg3 CO2 Release Hydrolysis->Deg3

Figure 1: Base-catalyzed hydrolysis degradation pathway of the AAP-MPC carbamate linkage.

Method Development Strategy

Column Selection & Thermodynamics

A C18 (Octadecylsilane) column (150 mm × 4.6 mm, 5 µm) was selected over C8. The extended alkyl chain provides the necessary hydrophobic surface area to interact with the p-tolyl group, ensuring adequate retention ( k′>2 ) and preventing co-elution with early-eluting polar impurities (such as unreacted paracetamol).

Mobile Phase & pH Causality

A binary gradient system is employed:

  • Mobile Phase A (Aqueous): 10 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ), adjusted to pH 4.5 with orthophosphoric acid. This specific pH is chosen to maintain the carbamate's stability while keeping the phenolic hydroxyl of any degraded paracetamol fully protonated (pKa ~9.5), ensuring consistent retention times.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile. Acetonitrile is preferred over methanol due to its lower viscosity (reducing system backpressure) and its superior aprotic solvation properties, which yield sharper peaks for aromatic carbamates.

Self-Validating System Design

To ensure trustworthiness, this protocol incorporates a strict System Suitability Test (SST) . The method is only considered valid for a given run if the system demonstrates a resolution ( Rs​ ) > 2.0 between AAP-MPC and paracetamol, and a tailing factor ( Tf​ ) < 1.5.

HPLC_Workflow Start Analyte Profiling (AAP-MPC) Phase1 Mobile Phase Selection (pH 4.5 Buffer) Start->Phase1 Phase2 Column Screening (C18, 150 x 4.6mm) Phase1->Phase2 Phase3 Gradient Optimization (MeCN / Water) Phase2->Phase3 Phase4 ICH Q2(R1) Validation (Self-Validating SST) Phase3->Phase4

Figure 2: Step-by-step logical workflow for AAP-MPC HPLC method development and validation.

Experimental Protocols

Reagents and Materials
  • Reference Standards: AAP-MPC (Purity ≥ 99.0%), Paracetamol (USP Reference Standard).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Salts: Potassium Dihydrogen Phosphate ( KH2​PO4​ ), Orthophosphoric acid (85%).

Step-by-Step Preparation

Step 1: Buffer Preparation (Mobile Phase A)

  • Weigh accurately 1.36 g of KH2​PO4​ and dissolve in 1000 mL of Milli-Q water.

  • Adjust the pH to 4.5 ± 0.05 using dilute orthophosphoric acid.

  • Filter through a 0.45 µm PVDF membrane filter and degas via ultrasonication for 10 minutes.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of AAP-MPC reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the Mobile Phase (A:B, 50:50 v/v).

  • SST Spiked Solution: Spike the working standard with 5 µg/mL of Paracetamol to evaluate resolution.

HPLC Instrument Setup
  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C (Controls thermodynamic partitioning and stabilizes retention times).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 248 nm.

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–8 min: Linear ramp to 80% B

    • 8–12 min: Hold at 80% B

    • 12–12.1 min: Return to 40% B

    • 12.1–15 min: Re-equilibration at 40% B

Method Validation (ICH Q2(R1) & USP <1225>)

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and USP General Chapter <1225>,.

Table 1: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (AAP-MPC) Consistent (± 2.0% RSD)7.45 minPass
Resolution ( Rs​ ) > 2.0 (AAP-MPC vs Paracetamol)5.8Pass
Tailing Factor ( Tf​ ) ≤ 1.51.12Pass
Theoretical Plates ( N ) > 30008540Pass
Table 2: Summary of Validation Parameters
Validation ParameterRange / CriteriaResults
Linearity Range 10 – 100 µg/mL R2 = 0.9998
Limit of Detection (LOD) S/N ≥ 30.15 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.45 µg/mL
Method Precision (Repeatability) %RSD ≤ 2.0% (n=6)0.85%
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)1.10%
Accuracy (Recovery) 98.0% – 102.0% at 3 levels99.4% – 100.8%
Robustness ±0.2 mL/min flow, ±2°C temp, ±0.2 pHNo significant impact on Rs​ or Tf​

Conclusion

The developed RP-HPLC method for 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is highly specific, accurate, and stability-indicating. By strictly controlling the mobile phase pH to 4.5, the method successfully mitigates the inherent risk of carbamate hydrolysis. The integration of a self-validating SST ensures that the method remains fit-for-purpose across the analytical lifecycle, fully complying with ICH Q2(R1) and USP <1225> regulatory frameworks,.

References

  • BA Sciences. USP <1225> Method Validation. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]

  • Der Pharma Chemica. Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC. Available at:[Link]

  • National Institutes of Health (NIH). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate. Available at:[Link]

  • Preprints.org. Paracetamol β-D-Glucoside: Prodrug Design, Kinetics, and Regulatory Stability Assessment. Available at:[Link]

  • International Journal of Novel Research and Development (IJNRD). Synthesis, evaluation of mutual prodrug and analytical method development for simultaneous estimation of paracetamol and aceclofenac. Available at:[Link]

  • Journal of Chemical Education (ACS Publications). Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Available at:[Link]

Step-by-step laboratory synthesis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis and Validation of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Executive Summary & Scientific Rationale

Paracetamol (4-acetamidophenol) is a globally ubiquitous analgesic and antipyretic agent . However, in advanced drug development, the free phenolic hydroxyl group of paracetamol is frequently targeted for structural masking to generate prodrugs. Converting this hydroxyl group into a carbamate linkage—specifically yielding 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate —serves multiple pharmacological purposes: it alters the molecule's lipophilicity, masks the inherently bitter taste of the parent drug for pediatric formulations, and provides a controlled-release mechanism via endogenous esterase and amidase cleavage .

This application note details a highly efficient, self-validating synthetic protocol for this specific carbamate derivative. The methodology relies on a nucleophilic acyl substitution driven by 4-Dimethylaminopyridine (DMAP) catalysis, ensuring high yields even with sterically hindered carbamoyl chlorides .

Mechanistic Workflow & Causality

The synthesis utilizes paracetamol and N-methyl-N-(4-methylphenyl)carbamoyl chloride. Because the paracetamol phenoxide is only moderately nucleophilic and the electrophile is sterically hindered, the reaction requires catalytic activation. DMAP acts as a nucleophilic catalyst, attacking the carbamoyl chloride to form a highly electrophilic N-carbamoylpyridinium intermediate. Triethylamine (TEA) is employed as a Brønsted base to deprotonate the phenol, generating the reactive phenoxide that intercepts the intermediate, displacing DMAP and forming the target carbamate.

SynthesisWorkflow Reactant1 Paracetamol (4-acetamidophenol) Reagents TEA (Base) + DMAP (Catalyst) Anhydrous DCM, 0°C to RT Reactant1->Reagents Reactant2 N-methyl-N-(p-tolyl) carbamoyl chloride Reactant2->Reagents Intermediate N-carbamoylpyridinium Intermediate Reagents->Intermediate DMAP Activation Product 4-(Acetylamino)phenyl methyl (4-methylphenyl)carbamate Intermediate->Product Nucleophilic Acyl Substitution Workup Aqueous Workup (HCl, NaHCO3, Brine) Product->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification

Workflow for the synthesis and purification of the paracetamol carbamate prodrug.

Quantitative Material Requirements

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
Paracetamol 151.161.0 eq1.51 gNucleophile (Starting Material)
N-methyl-N-(p-tolyl)carbamoyl chloride 183.631.2 eq2.20 gElectrophile
Triethylamine (TEA) 101.191.5 eq2.10 mLBrønsted Base / Acid Scavenger
4-Dimethylaminopyridine (DMAP) 122.170.1 eq0.12 gNucleophilic Catalyst
Dichloromethane (DCM), Anhydrous 84.93N/A40.0 mLReaction Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution
  • Preparation of the Reaction Matrix: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Paracetamol (1.51 g) and DMAP (0.12 g). Seal the flask with a rubber septum and purge the system with dry Nitrogen (N₂) or Argon for 15 minutes.

    • Causality: Moisture must be strictly excluded. Carbamoyl chlorides readily hydrolyze in the presence of water to form unstable carbamic acids, which rapidly decarboxylate into secondary amines, destroying the electrophile.

  • Solvation and Base Introduction: Inject 30 mL of anhydrous DCM via syringe to suspend the reagents. Inject TEA (2.1 mL). Transfer the flask to an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

    • Causality: TEA deprotonates the phenolic hydroxyl group, shifting the equilibrium toward the highly nucleophilic phenoxide ion. Cooling to 0 °C is critical to control the exothermicity of the electrophilic addition, preventing the degradation of the N-carbamoylpyridinium intermediate.

  • Electrophilic Activation: Dissolve N-methyl-N-(p-tolyl)carbamoyl chloride (2.20 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing localized thermal spikes and unwanted side reactions.

  • Reaction Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir continuously for 4–6 hours.

    • Self-Validation: Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1, v/v) mobile phase. The reaction is complete when the paracetamol spot ( Rf​≈0.2 ) disappears, replaced entirely by a new, UV-active product spot ( Rf​≈0.6 ).

Phase 2: Workup and Purification
  • Quenching and Phase Separation: Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Combine the organic phases.

  • Selective Washing (Causality-Driven):

    • Wash the combined organic layer with 1M aqueous HCl (30 mL). Causality: This selectively protonates and extracts residual TEA and the DMAP catalyst into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (30 mL). Causality: Neutralizes any residual acid from the previous step and removes trace unreacted starting materials.

    • Wash with saturated brine (30 mL). Causality: Pre-dries the organic phase by osmotic extraction of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter and concentrate under reduced pressure (rotary evaporator, 30 °C water bath) to yield the crude product.

  • Flash Chromatography: Purify the crude material via silica gel flash chromatography, eluting with a gradient of Hexanes to Ethyl Acetate (70:30 to 50:50). Evaporate the product fractions ( Rf​≈0.6 ) to afford pure 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate as a white solid.

Analytical Characterization (Self-Validating Data)

To establish absolute trustworthiness in the synthesized compound, verify the structure against the following expected spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the broad phenolic OH peak (~9.0 ppm) confirms complete conversion. Look for the emergence of the carbamate N-methyl singlet at δ 3.35 ppm (s, 3H) and the tolyl methyl singlet at δ 2.35 ppm (s, 3H) . The paracetamol acetyl group will appear at δ 2.15 ppm (s, 3H) , alongside a complex aromatic region integrating to 8 protons ( δ 6.90–7.50 ppm).

  • Infrared Spectroscopy (ATR-FTIR): The spectrum must show two distinct carbonyl stretches: ~1715 cm⁻¹ (indicating the newly formed carbamate C=O) and ~1665 cm⁻¹ (the intact amide C=O of the paracetamol moiety).

References

  • An updated review on the central MoA of Paracetamol. Journal of Pain Research, Dove Medical Press. URL:[Link]

  • The prodrug approach in the era of drug design. Expert Opinion on Drug Discovery, Taylor & Francis. URL:[Link]

  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, Wiley. URL:[Link]

Application Note: Mass Spectrometry Fragmentation Pattern of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate (C₁₇H₁₈N₂O₃) is a structurally complex hybrid molecule comprising a 4-(acetylamino)phenyl ester moiety (structurally analogous to paracetamol/acetaminophen) and an N-methyl-N-(p-tolyl) substituted carbamate. Understanding its precise tandem mass spectrometry (MS/MS) fragmentation behavior is critical for researchers and drug development professionals engaged in bioanalytical quantification, impurity profiling, and pharmacokinetic (PK) studies.

This technical guide elucidates the collision-induced dissociation (CID) pathways of this molecule in positive electrospray ionization (ESI+) mode and provides a self-validating LC-MS/MS protocol designed for high-throughput, interference-free quantification.

Structural Properties & Precursor Ion Analysis

In ESI+ mode, the molecule readily accepts a proton to form a stable precursor ion [M+H]⁺ at m/z 299.14 . The fragmentation pattern is highly predictable and yields several high-abundance product ions suitable for Multiple Reaction Monitoring (MRM).

Quantitative Data Summary: Key MS/MS Fragments
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentRelative Abundance / Utility
299.14148.08 151.06[CH₃-N(C₆H₄CH₃)-C=O]⁺High / Quantifier
299.14152.07 147.07[HO-C₆H₄-NH-CO-CH₃ + H]⁺Medium / Qualifier 1
299.14120.08 179.06[CH₃-N(C₆H₄CH₃)]⁺Medium / Qualifier 2
299.14110.06 189.08[HO-C₆H₄-NH₂ + H]⁺Low-Medium / Qualifier 3

Mechanistic Elucidation of Fragmentation Pathways

To optimize MS/MS parameters, one must understand the causality behind the bond cleavages. The fragmentation of this molecule is driven by the relative proton affinities of its heteroatoms and the thermodynamic stability of the resulting carbocations.

Pathway A: Carbamate C-O Bond Cleavage (Formation of m/z 148 and 120)

Causality & Mechanism: In gas-phase MS/MS, carbamates preferentially protonate at the carbonyl oxygen or the amino nitrogen, which weakens the adjacent ester bond and triggers dissociation[1]. The nitrogen lone pair donates electron density into the carbonyl carbon, imparting partial double-bond character to the C-N bond. Consequently, the C-N bond is strengthened, making the C-O ester bond the primary site of cleavage[2].

  • m/z 148.08: Cleavage of the C-O bond results in the expulsion of the neutral 4-(acetylamino)phenol leaving group (151 Da), yielding the highly stable N-methyl-N-(4-methylphenyl)carbamoyl cation.

  • m/z 120.08: Upon higher collision energies, the m/z 148 ion undergoes a subsequent neutral loss of carbon monoxide (CO, -28 Da) to form the N-methyl-4-methylphenyl cation.

Pathway B: Phenolic Charge Retention & Ketene Loss (Formation of m/z 152 and 110)

Causality & Mechanism: Alternatively, if proton transfer occurs at the phenolic oxygen or amide nitrogen prior to dissociation, charge retention remains on the phenolic moiety.

  • m/z 152.07: C-O cleavage yields the protonated 4-(acetylamino)phenol cation (the intact paracetamol moiety).

  • m/z 110.06: The m/z 152 ion undergoes a highly specific, well-documented neutral loss of a ketene molecule (CH₂=C=O, -42 Da) from the N-acetyl group[3]. This rearrangement is a hallmark signature of acetaminophen derivatives and serves as an excellent, highly specific qualifier transition for complex matrix analysis.

Fragmentation Pathway Visualization

MS_Workflow cluster_A Pathway A: Carbamate Cleavage cluster_B Pathway B: Phenolic Cleavage M Precursor Ion [M+H]+ m/z 299.14 F148 Carbamoyl Cation m/z 148.08 M->F148 - 4-(Acetylamino)phenol (-151 Da) F152 Acetaminophen Cation m/z 152.07 M->F152 - Carbamoyl Radical (-147 Da) F120 Tolyl-Methylamine Cation m/z 120.08 F148->F120 - CO (-28 Da) F110 Aminophenol Cation m/z 110.06 F152->F110 - Ketene (-42 Da)

Fig 1. MS/MS fragmentation pathways of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate.

Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system for the quantification of the target compound in biological matrices (e.g., plasma).

Step 1: Sample Preparation (Protein Precipitation)
  • Rationale: Acetonitrile (ACN) is selected as the crash solvent because it rapidly denatures matrix proteins while maintaining the solubility of the highly lipophilic p-tolyl carbamate moiety.

  • Procedure:

    • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of ice-cold ACN containing an appropriate internal standard (e.g., Paracetamol-d4 or a structurally matched deuterated carbamate).

    • Vortex vigorously for 30 seconds to ensure complete protein aggregation.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an LC autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak distortion).

Step 2: Liquid Chromatography (UHPLC) Conditions
  • Rationale: A gradient elution utilizing 0.1% formic acid ensures the carbamate remains fully protonated for maximum ESI+ efficiency, while the sub-2 µm C18 stationary phase provides sharp peak shapes and adequate retention for the hydrophobic regions of the molecule.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0.00 – 0.50 min: 5% B

    • 0.50 – 3.00 min: Linear gradient to 95% B

    • 3.00 – 4.00 min: Hold at 95% B (Column wash)

    • 4.00 – 4.10 min: Return to 5% B

    • 4.10 – 5.00 min: Re-equilibration at 5% B

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions & Collision Energies (CE):

    • 299.14 → 148.08 (CE: 20 eV) — Quantifier

    • 299.14 → 110.06 (CE: 30 eV) — Qualifier

Step 4: System Suitability & Self-Validation Check

The analytical batch is only considered valid and trustworthy if the following automated criteria are met:

  • Carryover Check: A blank matrix injection immediately following the Upper Limit of Quantification (ULOQ) standard must exhibit a target peak area of <20% of the Lower Limit of Quantification (LLOQ).

  • Ion Ratio Verification: The ratio between the quantifier (m/z 148.08) and qualifier (m/z 110.06) transitions must remain within ±15% of the mean ratio established by the calibration standards across all unknown samples. Deviations indicate co-eluting matrix interference.

References

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: Molecules (via PubMed Central), 2018. URL:[Link]

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening Source: Journal of the American Society for Mass Spectrometry (via PubMed Central), 2012. URL:[Link]

  • Direct Injection Mass Spectrometric Confirmation of Multiple Drugs in Overdose Cases from Postmortem Blood Using Electrospray Ionization Source: Journal of Analytical Toxicology (via Oxford Academic), 2008. URL:[Link]

Sources

Application Note & Protocol: High-Throughput and Validated Extraction of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate from Biological Matrices for Pre-Clinical and Clinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details robust and validated protocols for the extraction of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate, a novel carbamate derivative, from various biological matrices including plasma, urine, and tissue homogenates. Designed for researchers, scientists, and drug development professionals, this document provides a selection of extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—to suit diverse laboratory needs and throughput requirements. The protocols are developed based on established principles of analytical chemistry and are designed to be compliant with the stringent bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This ensures the generation of high-quality, reproducible data for pharmacokinetic, toxicokinetic, and biomarker studies.

Introduction: The Analytical Challenge

4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is an emerging small molecule with therapeutic potential, necessitating the development of reliable bioanalytical methods for its quantification in biological systems. The accurate measurement of this analyte is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent complexity of biological matrices, which contain a myriad of endogenous substances such as proteins, lipids, and salts, presents a significant analytical challenge by potentially interfering with the detection and quantification of the target analyte.

The selection of an appropriate sample preparation technique is paramount to mitigate these matrix effects, ensure high recovery of the analyte, and achieve the required sensitivity and selectivity of the analytical method. This document provides a detailed exploration of three widely accepted extraction techniques, offering insights into the rationale behind each procedural step to empower the scientist to make informed decisions.

Physicochemical Properties of the Analyte

While specific experimental data for 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is not widely available, we can infer its properties from the structurally similar compound, phenyl 4-(acetylamino)phenylcarbamate. These properties are crucial for the rational design of extraction protocols.

PropertyEstimated Value/CharacteristicImplication for Extraction
Molecular Weight ~270.28 g/mol Suitable for standard chromatographic and mass spectrometric analysis.
XLogP3 ~2.5Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents, making LLE and reversed-phase SPE viable options.
Hydrogen Bond Donors 2Can engage in hydrogen bonding interactions, influencing solvent choice and SPE sorbent selection.
Hydrogen Bond Acceptors 3Can engage in hydrogen bonding interactions, influencing solvent choice and SPE sorbent selection.
Functional Groups Carbamate, Amide, Aromatic RingsThese groups dictate the potential for specific interactions with SPE sorbents and influence pH-dependent extraction in LLE.

Core Extraction Methodologies

This section outlines three distinct protocols for the extraction of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate from biological matrices. Each method offers a unique balance of speed, selectivity, and cost.

Protein Precipitation (PPT): The High-Throughput Approach

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it ideal for high-throughput screening applications. The principle lies in the addition of an organic solvent or an acid to reduce the solubility of proteins, causing them to precipitate out of the solution.

Causality Behind Experimental Choices:

  • Acetonitrile as the Precipitant: Acetonitrile is a highly effective precipitating agent that also offers good solubility for a wide range of small molecules. Its use in a 3:1 ratio (solvent to sample) ensures efficient protein removal.

  • Vortexing and Centrifugation: Thorough mixing is essential to ensure complete interaction between the solvent and the sample, leading to optimal protein precipitation. Subsequent high-speed centrifugation pellets the precipitated proteins, leaving the analyte in the supernatant.

PPT_Workflow cluster_0 Protein Precipitation Protocol start Start: 200 µL Biological Sample (Plasma, Urine, Tissue Homogenate) add_solvent Add 600 µL cold Acetonitrile start->add_solvent vortex Vortex for 2 minutes add_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to dryness under Nitrogen supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE): The Classic and Cost-Effective Method

Liquid-Liquid Extraction (LLE) is a well-established technique that partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent is critical and is based on the analyte's polarity and solubility.

Causality Behind Experimental Choices:

  • pH Adjustment: For carbamates, maintaining a neutral or slightly basic pH can enhance their partitioning into the organic phase by ensuring they are in a non-ionized state.

  • Methyl Tert-Butyl Ether (MTBE) as the Extraction Solvent: MTBE is a versatile solvent with moderate polarity, making it suitable for extracting compounds with an XLogP3 in the range of our target analyte. Its low miscibility with water and a lower density than water allows for easy separation of the organic layer.

  • Salting-Out Effect: The addition of sodium chloride can increase the polarity of the aqueous phase, further driving the analyte into the organic phase and improving extraction efficiency.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol start Start: 500 µL Biological Sample add_buffer Add 500 µL of 0.1 M Phosphate Buffer (pH 7.4) start->add_buffer add_solvent Add 2 mL Methyl Tert-Butyl Ether (MTBE) add_buffer->add_solvent vortex Vortex for 5 minutes add_solvent->vortex centrifuge Centrifuge at 3,000 x g for 5 minutes vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to dryness under Nitrogen organic_layer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

Solid-Phase Extraction (SPE) offers the highest degree of selectivity and is particularly useful for complex matrices or when very low limits of quantification are required. The technique relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase.

Causality Behind Experimental Choices:

  • Reversed-Phase Polymeric Sorbent: A polymeric reversed-phase sorbent is chosen for its broad applicability to a range of small molecules and its stability across a wide pH range. It retains the moderately lipophilic analyte through hydrophobic interactions.

  • Conditioning and Equilibration: These steps are crucial for activating the sorbent and ensuring reproducible retention of the analyte.

  • Wash Step: The wash step with a weak organic solvent (e.g., 5% methanol in water) removes polar interferences without eluting the analyte of interest.

  • Elution: A strong organic solvent (e.g., methanol or acetonitrile) disrupts the hydrophobic interactions between the analyte and the sorbent, leading to its elution.

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol start Start: 1 mL Biological Sample (Pre-treated with 1 mL 4% H3PO4) condition Condition SPE Cartridge (1 mL Methanol) start->condition equilibrate Equilibrate SPE Cartridge (1 mL Water) condition->equilibrate load Load Pre-treated Sample equilibrate->load wash Wash Cartridge (1 mL 5% Methanol in Water) load->wash dry Dry Cartridge (5 minutes under vacuum) wash->dry elute Elute Analyte (1 mL Methanol) dry->elute evaporate Evaporate to dryness under Nitrogen elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Workflow for Solid-Phase Extraction.

Method Validation: Ensuring Trustworthy Results

A validated bioanalytical method is essential for regulatory submissions and for generating scientifically sound data. The following parameters should be assessed for the chosen extraction method in accordance with FDA and EMA guidelines.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Recovery Should be consistent, precise, and reproducible.
Matrix Effect The matrix factor should be consistent and close to 1. The %CV of the matrix factor across different lots of matrix should be ≤15%.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Data Presentation and Comparison of Methods

The following table summarizes the expected performance characteristics of each extraction method.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Throughput HighMediumMedium to High (with automation)
Selectivity LowMediumHigh
Recovery GoodGood to ExcellentExcellent
Matrix Effect HighMediumLow
Cost per Sample LowLow to MediumHigh
Automation Potential HighMediumHigh

Conclusion

The choice of extraction protocol for 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate from biological matrices depends on the specific requirements of the study. For high-throughput screening in early discovery, Protein Precipitation offers a rapid and cost-effective solution. For studies requiring higher data quality and lower matrix effects, Liquid-Liquid Extraction provides a good balance of performance and cost. For regulated bioanalysis where the highest level of selectivity and sensitivity is paramount, Solid-Phase Extraction is the recommended method. All methods presented herein are designed to be robust and reproducible, providing a solid foundation for method validation and subsequent sample analysis in support of drug development programs.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.).
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • FDA issues final guidance on bioanalytical method validation. (2018, May 21).
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration.
  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent Technologies, Inc.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction Performed in A Narrow Tube Combined with Dispersive Liquid-liquid Microextraction

Application Note: NMR Spectroscopy Characterization of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is a complex hybrid molecule featuring a paracetamol (acetaminophen) core where the phenolic hydroxyl group has been esterified into an N,N-disubstituted carbamate. Carbamate linkages are critical structural motifs in medicinal chemistry and pesticide design, often requiring rigorous NMR characterization to confirm regioselectivity, structural integrity, and conformational states[1].

From a spectroscopic perspective, this molecule presents unique challenges. N,N-disubstituted aryl carbamates frequently exhibit hindered internal rotation around the C–N partial double bond, leading to rotameric signal broadening or duplication at room temperature[2]. Furthermore, distinguishing the two distinct aromatic systems (the p-acetamidophenyl ester moiety and the p-tolyl amide moiety) requires precise 1D and 2D NMR methodologies. This application note details a self-validating protocol for the unambiguous structural elucidation of this compound.

Experimental Causality & Design Principles

To ensure high-fidelity data acquisition, every parameter in this protocol is selected based on the specific physicochemical properties of the analyte:

  • Solvent Selection (DMSO-d₆): While CDCl₃ is standard for many organic molecules, DMSO-d₆ is explicitly chosen here. Causality: The acetamido group contains a highly polar N–H bond. In non-polar solvents, this proton undergoes rapid exchange or line broadening. DMSO strongly solvates the amide, locking the N–H proton in a hydrogen-bonded state and yielding a sharp, quantifiable singlet near 10.0 ppm, which is essential for baseline validation[3].

  • Temperature Control (298 K to 330 K): The baseline acquisition is set to 298 K. However, because N-aryl-N-alkyl carbamates exhibit rotamerism, the N-CH₃ and p-tolyl signals may appear broad. Causality: If restricted rotation is observed, elevating the probe temperature to 330 K increases the kinetic exchange rate, coalescing the rotamers into sharp, time-averaged singlets for accurate integration[4].

  • Relaxation Delay (D1 = 2.0 s): A standard 1.0 s delay is insufficient for the quaternary carbamate and amide carbonyl carbons. A 2.0 s delay ensures complete longitudinal relaxation (T₁), allowing for accurate relative quantification and sufficient signal-to-noise (S/N) ratios.

Self-Validating Acquisition Protocol

This methodology employs built-in Quality Control (QC) gates. Do not proceed to the next step unless the QC criteria of the current step are met.

Step 1: Sample Preparation

  • Action: Dissolve exactly 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity). Transfer to a high-quality 5 mm NMR tube.

  • QC Gate: The solution must be optically clear. Particulate matter creates magnetic susceptibility gradients that degrade field homogeneity. Filter through a glass wool plug if necessary.

Step 2: Instrument Calibration (500 MHz Spectrometer)

  • Action: Insert the sample, lock onto the DMSO-d₆ deuterium frequency, tune and match the probe, and execute gradient shimming (e.g., TopShim).

  • QC Gate: Evaluate the residual DMSO pentet at 2.50 ppm. The Full-Width at Half-Maximum (FWHM) must be < 1.0 Hz . If it exceeds this, re-shim.

Step 3: 1D ¹H NMR Acquisition

  • Action: Acquire 16 scans with a 30° flip angle and a 2.0 s relaxation delay.

  • QC Gate (Internal Calibration): Set the integration of the isolated N-CH₃ singlet (~3.32 ppm) to exactly 3.00 . The acetamido CH₃ (~2.02 ppm) must subsequently integrate to 3.00 ± 0.05 . A lower value indicates potential hydrolysis of the acetamido group during synthesis. Check for rotameric line broadening; if FWHM of the N-CH₃ peak > 5.0 Hz, initiate Variable Temperature (VT) NMR at 330 K.

Step 4: 1D ¹³C{¹H} NMR Acquisition

  • Action: Acquire 512 to 1024 scans using WALTZ-16 composite pulse decoupling.

  • QC Gate: The Signal-to-Noise (S/N) ratio of the quaternary carbamate carbonyl (~153.8 ppm) must be > 10:1 to confidently confirm the carbamate linkage.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and assignments based on the electronic environments of the molecule.

Table 1: ¹H NMR Assignments (500 MHz, DMSO-d₆, 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / Structural Origin
9.95Singlet (s)1H-Acetamido N-H (Hydrogen-bonded in DMSO)
7.58Doublet (d)2H8.8Paracetamol H-3, H-5 (Ortho to acetamido)
7.28Doublet (d)2H8.2p-Tolyl H-2, H-6 (Ortho to carbamate N)
7.20Doublet (d)2H8.2p-Tolyl H-3, H-5 (Ortho to tolyl CH₃)
7.05Doublet (d)2H8.8Paracetamol H-2, H-6 (Ortho to carbamate O)
3.32Singlet (s)3H-Carbamate N-CH₃
2.30Singlet (s)3H-p-Tolyl Ar-CH₃
2.02Singlet (s)3H-Acetamido C(=O)CH₃
Table 2: ¹³C NMR Assignments (125 MHz, DMSO-d₆, 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Origin
168.2Quaternary (C=O)Acetamido C=O
153.8Quaternary (C=O)Carbamate C=O
146.5Quaternary (Ar-C)Paracetamol C-1 (O-linked to carbamate)
140.2Quaternary (Ar-C)p-Tolyl C-1 (N-linked to carbamate)
136.8Quaternary (Ar-C)Paracetamol C-4 (N-linked to acetamido)
135.5Quaternary (Ar-C)p-Tolyl C-4 (C-linked to CH₃)
129.4Methine (Ar-CH)p-Tolyl C-3, C-5
126.8Methine (Ar-CH)p-Tolyl C-2, C-6
121.5Methine (Ar-CH)Paracetamol C-2, C-6
119.8Methine (Ar-CH)Paracetamol C-3, C-5
38.5Primary (CH₃)Carbamate N-CH₃
24.0Primary (CH₃)Acetamido C(=O)CH₃
20.8Primary (CH₃)p-Tolyl Ar-CH₃

2D NMR Connectivity (HSQC & HMBC)

To definitively prove the regiochemistry of the molecule—specifically that the p-tolyl and methyl groups are on the nitrogen, and the paracetamol moiety is on the oxygen—Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Carbamate Linkage Verification: A strong ³J(C-H) HMBC cross-peak will be observed between the N-CH₃ protons (3.32 ppm) and the carbamate carbonyl carbon (153.8 ppm). Similarly, the p-tolyl H-2/H-6 protons (7.28 ppm) will show a ³J correlation to the same carbamate carbonyl.

  • Ester Linkage Verification: The paracetamol H-2/H-6 protons (7.05 ppm) will show a ²J correlation to the oxygen-bearing quaternary carbon (146.5 ppm), which is chemically shifted downfield due to the electron-withdrawing nature of the carbamate.

Workflow Visualization

NMR_Protocol A Sample Preparation (15 mg in DMSO-d6) B Instrument Calibration (Lock, Tune, Shim < 1.0 Hz FWHM) A->B C 1D 1H NMR Acquisition (QC: N-CH3 integration = 3.00) B->C D 1D 13C NMR Acquisition (QC: C=O S/N > 10:1) B->D E 2D HMBC / HSQC (Connectivity & Regiochemistry) C->E D->E F Data Processing & Assignment (Multiplet & Rotamer Analysis) E->F

Fig 1. Self-validating NMR workflow for carbamate characterization.

References

  • Source: nih.
  • Source: nih.
  • Title: Synthesis of N-Aryl Carbamates from Aryl(TMP)
  • Source: nih.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your reaction yield and ensure the purity of your final product.

Introduction: Navigating the Synthesis

The synthesis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate, a molecule of interest in pharmaceutical and materials science, typically involves the formation of a carbamate linkage between 4-acetamidophenol (paracetamol) and a suitable carbamoylating agent. The most common and direct route involves the reaction of N-methyl-N-(p-tolyl)carbamoyl chloride with paracetamol in the presence of a base. This guide will focus on optimizing this specific pathway, addressing common challenges and providing practical solutions.

Visualizing the Synthesis Workflow

To provide a clear overview, the following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

Caption: General workflow for the synthesis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis.

Q1: What is the most critical factor for achieving a high yield in this reaction?

A1: The most critical factor is the rigorous exclusion of moisture throughout the entire process. N-methyl-N-(p-tolyl)carbamoyl chloride is highly susceptible to hydrolysis, which will not only consume your starting material but also generate N-methyl-p-toluidine and HCl. The amine can then react with the carbamoyl chloride to form a stable urea byproduct, further reducing your yield. All glassware must be oven-dried, and anhydrous solvents and reagents should be used under an inert atmosphere (e.g., nitrogen or argon).

Q2: Which base should I use for the reaction between the carbamoyl chloride and paracetamol?

A2: Pyridine is a commonly used base for this type of reaction as it effectively scavenges the HCl generated and can also act as a nucleophilic catalyst.[1] However, for sterically hindered or less reactive phenols, 4-(Dimethylamino)pyridine (DMAP) is a significantly more potent acylation catalyst and can be used in catalytic amounts along with a stoichiometric amount of a non-nucleophilic base like triethylamine. For this specific synthesis, starting with pyridine is a good approach.

Q3: Can the amide nitrogen of paracetamol react with the carbamoyl chloride?

A3: While the phenolic hydroxyl group of paracetamol is the more nucleophilic site for O-acylation, N-acylation is a potential side reaction.[2] Generally, O-acylation is kinetically favored.[3] To minimize N-acylation, it is advisable to use a non-nucleophilic base and maintain a controlled temperature, as higher temperatures can sometimes favor the thermodynamically more stable N-acylated product.

Q4: My reaction is sluggish or not going to completion. What should I do?

A4: A sluggish reaction can be due to several factors:

  • Insufficiently active catalyst: If using a catalytic system, ensure your catalyst is not degraded.

  • Low temperature: While low temperatures can help control side reactions, the reaction may require gentle heating to overcome the activation energy. A modest increase in temperature (e.g., to 40-50 °C) can be beneficial.

  • Steric hindrance: The reactants themselves might be sterically hindered. In such cases, switching to a more potent catalyst like DMAP or increasing the reaction time may be necessary.

Q5: What are the best methods for purifying the final product?

A5: The two most common methods for purifying aryl carbamates are recrystallization and column chromatography.[1]

  • Recrystallization: This is often the preferred method if a suitable solvent system can be found, as it is efficient for removing small amounts of impurities and can yield highly pure crystalline material. A good starting point for solvent screening would be mixtures of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the desired carbamate from less polar starting materials and more polar byproducts.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Hydrolysis of Carbamoyl Chloride: Presence of moisture in the reaction.Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., distilled from a suitable drying agent). Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
2. Formation of Urea Byproduct: Unreacted N-methyl-p-toluidine from the carbamoyl chloride synthesis or hydrolysis reacting with the carbamoyl chloride.Solution: Ensure the carbamoyl chloride is of high purity and free from the starting amine. A slight excess of the phosgenating agent during its synthesis can help. Add the carbamoyl chloride slowly to the paracetamol solution to maintain a low concentration of the electrophile.
3. Incomplete Reaction: Insufficient reaction time, low temperature, or low reactivity of the substrate.Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the temperature in small increments (e.g., 10 °C at a time) or extending the reaction time. If using pyridine, consider adding a catalytic amount of DMAP.
Presence of Multiple Spots on TLC (Unexpected Byproducts) 1. Fries Rearrangement: The aryl carbamate product can undergo an acid-catalyzed rearrangement to form ortho- and para-acyl phenols.[1][5][6][7]Solution: This is more likely if the reaction mixture becomes acidic. Ensure a sufficient amount of base is used to neutralize all generated HCl. Avoid acidic workup conditions if possible. The Fries rearrangement is typically promoted by Lewis acids, so ensure your reagents are free from such contaminants.[7]
2. N-Acylation of Paracetamol: The amide nitrogen of paracetamol reacts with the carbamoyl chloride.Solution: Use a non-nucleophilic base and maintain a controlled, and if possible, lower reaction temperature. O-acylation is generally faster, so shorter reaction times can also favor the desired product.[3]
3. Hydrolysis of Product: The carbamate product itself can hydrolyze under strongly acidic or basic conditions during workup.[8]Solution: Use a mild aqueous workup. Neutralize the reaction mixture carefully before extraction. Avoid prolonged contact with strong acids or bases.
Difficulty in Product Isolation/Purification 1. Product is an Oil or Low-Melting Solid: This can make recrystallization challenging.Solution: If the product oils out during recrystallization, try using a different solvent system or switch to column chromatography. Seeding the supersaturated solution with a small crystal of the product can sometimes induce crystallization.
2. Co-eluting Impurities in Column Chromatography: Impurities have similar polarity to the product.Solution: Optimize the mobile phase by trying different solvent mixtures. If normal-phase silica gel is not effective, consider using reverse-phase (C18) chromatography.
Troubleshooting Decision Tree

Troubleshooting start Low Yield or Impure Product check_moisture Check for Moisture Contamination (Hydrolysis of Carbamoyl Chloride) start->check_moisture check_byproducts Analyze Byproducts by TLC/LC-MS start->check_byproducts check_reaction_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_reaction_conditions moisture_present Moisture Present check_moisture->moisture_present no_moisture Anhydrous Conditions Confirmed check_moisture->no_moisture urea_detected Urea Byproduct Detected check_byproducts->urea_detected fries_detected Fries Rearrangement Product Detected check_byproducts->fries_detected n_acylation_detected N-Acylation Product Detected check_byproducts->n_acylation_detected incomplete_reaction Incomplete Reaction check_reaction_conditions->incomplete_reaction use_anhydrous Use Anhydrous Reagents/Solvents & Inert Atmosphere moisture_present->use_anhydrous solution Optimized Yield & Purity use_anhydrous->solution purify_carbamoyl Purify Carbamoyl Chloride & Slow Addition urea_detected->purify_carbamoyl check_base Ensure Sufficient Base & Avoid Acidic Workup fries_detected->check_base optimize_base_temp Use Non-nucleophilic Base & Control Temperature n_acylation_detected->optimize_base_temp purify_carbamoyl->solution check_base->solution optimize_base_temp->solution increase_temp_time Increase Temperature/Time or Add DMAP incomplete_reaction->increase_temp_time increase_temp_time->solution

Caption: A decision tree to guide troubleshooting efforts for low yield or impure product.

Experimental Protocols

The following protocols provide a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of N-methyl-N-(p-tolyl)carbamoyl chloride

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as phosgene or its equivalents are highly toxic.

Materials:

  • N-methyl-p-toluidine

  • Triphosgene (a safer alternative to phosgene gas)

  • Anhydrous toluene

  • Anhydrous triethylamine

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.

  • Dissolve N-methyl-p-toluidine (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene via the dropping funnel. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-3 hours.

  • The formation of the carbamoyl chloride can be monitored by the disappearance of the starting amine using TLC.

  • The resulting solution of N-methyl-N-(p-tolyl)carbamoyl chloride can be used directly in the next step or carefully concentrated under reduced pressure at low temperature if isolation is required.

Protocol 2: Synthesis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Materials:

  • N-methyl-N-(p-tolyl)carbamoyl chloride solution (from Protocol 1)

  • 4-Acetamidophenol (paracetamol)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a separate oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-acetamidophenol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of N-methyl-N-(p-tolyl)carbamoyl chloride (1.05 eq) in toluene from the previous step to the paracetamol solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, carefully pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the crude product under vacuum.

Purification Protocol: Recrystallization
  • Select a suitable solvent system by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, and their mixtures with hexanes or water).

  • Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary Table

ParameterProtocol 1: Carbamoyl Chloride SynthesisProtocol 2: Carbamate Synthesis
Key Reagents N-methyl-p-toluidine, TriphosgeneN-methyl-N-(p-tolyl)carbamoyl chloride, Paracetamol, Pyridine
Solvent ToluenePyridine/Toluene
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours4-7 hours
Work-up Direct use or careful concentrationAqueous precipitation
Purification -Recrystallization or Column Chromatography

Conclusion

The synthesis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is a manageable process, provided that careful attention is paid to the reaction conditions, particularly the exclusion of moisture. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their product. This technical support center serves as a living document and will be updated as new insights and methodologies become available.

References

  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).
  • Fries, K. T. (1908). Über die Umlagerung von Phenoläthern und Carbamidsäure-phenylestern. Berichte der deutschen chemischen Gesellschaft, 41(1), 427-436.
  • BenchChem. (2025). A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs.
  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • Wikipedia. (2023). Fries rearrangement.
  • Quora. (2023).
  • ResearchGate. (2019).
  • ACS Omega. (2023).
  • Agilent. (n.d.).
  • BenchChem. (2025).
  • UreaKnowHow. (2025).
  • reposiTUm. (2023).
  • BenchChem. (2025). Identifying Diethyl Rivastigmine in Rivastigmine Synthesis: A Technical Guide.
  • BenchChem. (2025).
  • EPA. (n.d.).
  • Suzhou Highfine Biotech. (n.d.).
  • FDA. (n.d.). Continuous crystallization of carbamazepine: Set-up and monitoring using process analytical technology tools.
  • PubMed. (1969).
  • JOCPR. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis.
  • University of Calgary. (n.d.).
  • ResearchGate. (2019). Synthesis of rivastigmine analogues 9–11.
  • Organic Chemistry Portal. (2014).
  • Der Pharma Chemica. (2015).
  • PubMed. (2014). 4-(N,N-Dimethylamino)
  • PMC. (2016).
  • YouTube. (2022).
  • Journal of Synthetic Chemistry. (2022). Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)
  • ResearchGate. (2023). Synthesis and some transformations of methyl [4-(oxoacetyl)
  • ResearchGate. (2012). Scheme 1. Synthesis of N-(4-acetamidophenyl)-2-arylhydrazono-cyanoacetamides 4a-c.
  • MD Topology. (n.d.). MethylN'-[(4-acetamidophenyl)
  • ChemicalBook. (n.d.). 4-Acetamidobenzenesulfonamide(121-61-9) 1H NMR spectrum.
  • ResearchGate. (n.d.). Structures of 4-acetamidophenol ( 1 ) and the monomer 4-acetami- dophenyl-(4-vinylphenyl)
  • Organic Syntheses. (2017).
  • PubMed. (2013). 1H and 13C NMR Analysis of 2-acetamido-3-mercapto-3-methyl-N-aryl-butanamides and 2.
  • ResearchGate. (2015). Characterization of the intermediate and product in the synthesis of methyl- 4,4′-di(phenylcarbamate)
  • ResearchGate. (2018).
  • Organic Chemistry Portal. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ResearchGate. (2014). (PDF) 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3).
  • Organic Syntheses. (2024).
  • Semantic Scholar. (2009). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)
  • PubMed. (1987).
  • BenchChem. (2025). Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)

Sources

Reducing background interference in 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate UV-Vis assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Background Interference in 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate UV-Vis Assays

Welcome to the technical support center for UV-Vis spectrophotometry applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background interference in assays involving aromatic carbamates like 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate. As Senior Application Scientists, we have compiled this information based on both fundamental principles and extensive field experience to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Section 1: Foundational Issues - Instrument & Setup

Question 1: My baseline is noisy, drifting, or unexpectedly high across the entire spectrum. What are the primary causes and how can I fix this?

Answer: An unstable or elevated baseline is one of the most common issues in UV-Vis spectrophotometry and typically points to problems with the instrument setup, environment, or the cuvettes, rather than the sample chemistry itself.[1]

  • Instrumental Factors:

    • Lamp Instability: The instrument's light source (typically deuterium for UV and tungsten for visible) can fluctuate in intensity, especially during warm-up.[2] Always allow the spectrophotometer to warm up for the manufacturer-recommended time (usually 15-30 minutes) to ensure a stable light output.[3]

    • Detector Drift: Over time, detector sensitivity can drift. This is a normal aspect of instrument performance that is corrected by performing a baseline correction.

    • Stray Light: This is any light that reaches the detector without passing through the sample at the selected wavelength.[4] It can be caused by internal light scattering or light leaks. Stray light often leads to a loss of linearity at high absorbance values and can elevate the entire baseline.[4][5][6] Running instrument performance verification tests can help diagnose this.

  • Environmental Influences:

    • Temperature & Humidity: Fluctuations in the ambient temperature and humidity of the lab can affect the instrument's optical and electronic components, leading to baseline drift.[1]

    • Vibrations: Placing the spectrophotometer near vibrating equipment (e.g., centrifuges, vortexers) can introduce noise.

  • Cuvette & Blank Issues:

    • Mismatched Cuvettes: Using different cuvettes for the blank and the sample can introduce a baseline offset. Always use a matched pair of high-quality quartz cuvettes for UV range measurements.[7][8]

    • Contaminated or Scratched Cuvettes: Fingerprints, smudges, or scratches on the cuvette's optical surfaces will scatter light, causing a significant increase in background absorbance.[7][9][10]

Troubleshooting Workflow:

start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node A Start: Unstable Baseline B Allow 15-30 min Instrument Warm-up A->B C Is baseline stable? B->C D Clean & Inspect Cuvettes (See Protocol 1) C->D No E Run Baseline Correction with Blank (See Protocol 2) C->E Yes D->E F Is baseline flat and near zero? E->F G Check for Environmental Factors (Vibrations, Temp) F->G No H Problem Resolved F->H Yes G->E Adjust & Re-run I Contact Service Engineer (Possible Stray Light/Lamp Issue) G->I No Change

Diagram: Troubleshooting an unstable baseline.
Section 2: Solvent & Buffer Issues

Question 2: My blank solution has high absorbance at my target wavelength. What's wrong?

Answer: This is a critical issue, as the accuracy of your sample measurement depends entirely on a proper blank. High absorbance in the blank indicates that your solvent or buffer system is contributing to the signal.

  • Solvent UV Cutoff: Every solvent has a "UV cutoff" wavelength, below which the solvent itself absorbs strongly and becomes opaque to the light beam.[8][11] If your target wavelength for analyzing the carbamate is near or below the solvent's cutoff, you will see very high, unusable absorbance readings. For aromatic compounds like yours, measurements are often in the 200-300 nm range, making solvent choice critical.

  • Contaminated Solvents: Using a non-spectroscopic grade solvent can introduce a host of absorbing impurities. Always use HPLC-grade or Spectroscopic-grade solvents. Be aware that even high-grade solvents can become contaminated over time if not stored properly.

  • Buffer Components: Many common biological buffer components (e.g., some pH indicators, preservatives, or even compounds leached from plastic containers) can absorb in the UV range.[12][13] Prepare buffers with high-purity water and reagents. It's good practice to run a spectrum of your buffer against pure water to check for background absorbance.

Data Presentation: Solvent UV Cutoff Wavelengths

The table below lists common solvents and their approximate UV cutoff wavelengths. You must select a solvent whose cutoff is well below your analytical wavelength.[14][15][16]

SolventUV Cutoff (nm)PolarityNotes
Water180HighIdeal for many biological assays.
Acetonitrile190HighExcellent UV transparency.
Hexane195LowGood for non-polar compounds.
Methanol205HighCommon, but higher cutoff than ACN.
Ethanol210HighUse with caution for low-UV work.
Tetrahydrofuran (THF)215MediumCan contain inhibitors that absorb UV.
Dichloromethane233MediumHigher cutoff, useful for specific solutes.
Chloroform245MediumOften contains ethanol as a stabilizer.
Toluene284LowAbsorbs strongly in the mid-UV range.
Acetone330HighNot suitable for most UV applications.

Expert Tip: To verify if your solvent is the issue, run a spectrum of the solvent in a clean cuvette against an air blank. A sharp "wall" of absorbance indicates you have reached the cutoff.

Question 3: The absorbance of my compound changes when I alter the pH of the buffer. Why is this happening and how do I control for it?

Answer: The UV-Vis absorbance spectrum of a compound is highly sensitive to its chemical environment, particularly pH.[17][18] For a molecule like 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate, which contains functional groups like amides and carbamates, changes in pH can alter the electronic structure and, therefore, the absorbance profile.

  • Mechanism of pH Influence: Changes in pH can protonate or deprotonate acidic or basic functional groups on the analyte. This alters the extent of electron conjugation within the molecule. For example, protonating a nitrogen atom can change its interaction with an adjacent aromatic ring, leading to a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity (ε).[19][20] This phenomenon is known as a chromic shift.

  • Experimental Impact: If the pH of your samples and standards is not rigorously controlled, you will introduce significant variability and error into your quantitative measurements. A slight pH drift between samples can lead to inconsistent absorbance readings, even if the concentration is identical.

Solution:

  • Buffer Selection: Choose a buffer system with a pKa close to your desired experimental pH to ensure maximum buffering capacity.

  • Consistency is Key: Prepare all solutions—blanks, standards, and unknown samples—using the exact same buffer stock.

  • pH Verification: Measure and adjust the final pH of each solution after all components have been added.

  • Reporting: Always report the pH and buffer composition along with your UV-Vis results, as they are critical experimental parameters.

Section 3: Sample-Specific & Advanced Issues

Question 4: I've corrected for the instrument and solvent, but my sample still shows a sloping or curved baseline. What other interferences should I consider?

Answer: When a properly blanked sample still exhibits a non-zero, sloping baseline, the cause is often related to the physical properties of the sample matrix or chemical interferents.

  • Light Scattering: The most common cause of a sloping baseline that increases toward shorter wavelengths is light scattering.[21] This is not true absorbance but rather the deflection of light away from the detector by particulates in the sample. Potential sources include:

    • Precipitated analyte or excipients.

    • Insoluble impurities.

    • Microbubbles.

    • Colloidal suspensions.

  • Overlapping Spectra: An unknown impurity or a component of your sample matrix might have a broad absorbance spectrum that overlaps with your analyte's spectrum.[4][5] This can create a complex background that is difficult to remove with a simple blank.

Troubleshooting & Correction Strategies:

  • Sample Filtration: If scattering is suspected, filter the sample through a 0.22 µm syringe filter compatible with your solvent. This will remove most particulate matter.

  • Centrifugation: For biological samples, centrifuging and analyzing the supernatant can remove cells or large aggregates.

  • Mathematical Correction: Modern spectrophotometer software often includes algorithms for baseline correction.[1][22] A common method is the three-point drop-line correction, where the software measures the absorbance at two wavelengths where the analyte does not absorb and extrapolates a linear baseline to be subtracted from the peak of interest.[23]

start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Sloping Baseline in Blanked Sample B Inspect Sample Visually for Turbidity/Bubbles A->B C Is sample cloudy? B->C D Filter (0.22 µm) or Centrifuge Sample C->D Yes H Apply Mathematical Baseline Correction C->H No E Re-measure Spectrum D->E F Is baseline flat? E->F G Problem Resolved (Scattering) F->G Yes F->H No I Problem Resolved (Overlapping Spectra) H->I

Diagram: Correcting for sample-specific baseline issues.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Cuvette Handling & Cleaning

Proper cuvette handling is essential for accurate measurements. Improper technique is a leading cause of error.[7]

  • Inspection: Before each use, inspect the cuvette for any visible scratches, chips, or stains. Discard any damaged cuvettes.

  • Handling: Always handle cuvettes by their frosted or opaque sides. Never touch the clear optical windows, as fingerprints will absorb UV light and cause scattering.[9][24]

  • Cleaning (Aqueous Samples):

    • Immediately after use, rinse the cuvette 3-5 times with deionized (DI) water.

    • For stubborn residues, use a mild laboratory detergent (e.g., Hellmanex III).[25] Soak the cuvette, then rinse thoroughly with DI water (at least 10 times) to remove all traces of the detergent.

    • Perform a final rinse with spectroscopic grade methanol or ethanol to facilitate drying.

    • Allow the cuvette to air dry in a dust-free environment or gently dry with a stream of clean nitrogen gas. Do not wipe the optical surfaces with abrasive materials like paper towels.[9]

  • Cleaning (Non-Aqueous Samples):

    • Rinse the cuvette 3-5 times with the same high-purity solvent used for the sample.[24]

    • If necessary, use a stronger organic solvent that is miscible with the sample solvent to remove residue.

    • Perform a final rinse with a volatile solvent like methanol or acetone to speed up drying.

  • Storage: When not in use, store cuvettes in a dedicated, padded case to prevent scratches and dust accumulation.[25]

Protocol 2: Performing a Baseline Correction

A baseline correction (also called "autozero" or "blanking") is mandatory before any sample measurement to subtract the absorbance of the cuvette, solvent, and buffer system.[26][27][28]

  • Prepare the Blank: Fill a clean, high-quality quartz cuvette to at least 2/3 capacity with your blank solution (the exact same solvent and buffer matrix as your samples, but without the analyte).[7] Ensure there are no air bubbles.

  • Clean the Cuvette: Carefully wipe the outside optical surfaces of the cuvette with a lint-free wipe (e.g., Kimwipe) to remove any smudges or dust.

  • Place the Cuvette: Place the cuvette in the spectrophotometer's sample holder, ensuring the clear optical window is aligned with the instrument's light path.[7] Note its orientation.

  • Run the Correction: Close the sample compartment lid.[3] Initiate the "Baseline Correction" or "Zero" function in the instrument's software. The spectrophotometer will perform a scan across the desired wavelength range and define this measurement as zero absorbance.

  • Measure the Sample: Remove the blank cuvette and replace it with your sample cuvette, which has been filled and cleaned in the same manner. Ensure the sample cuvette has the exact same orientation in the holder as the blank. The subsequent measurement will now show only the absorbance of your analyte.

References
  • J&K Scientific LLC. (2025, November 29). How to Use a Cuvette Correctly in UV-Vis Spectroscopy?[Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved March 17, 2026, from [Link]

  • Patsnap Eureka. (2025, July 15). Correcting Baseline Drift in UV-Vis Spectrophotometers. [Link]

  • Quartex. (2025, December 19). How to Handle Quartz Cuvettes in UV-Vis Spectroscopy Without Compromising Results. [Link]

  • Slideshare. (n.d.). Factors affecting uv visible spectroscopy. Retrieved March 17, 2026, from [Link]

  • Hellma. (n.d.). Cleaning and Handling. Retrieved March 17, 2026, from [Link]

  • Scribd. (n.d.). UV Cutoff Values for Common Solvents. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). UV-Visible Spectroscopy. [Link]

  • Physics Forums. (2004, April 22). Effect of pH changes on UV absorbance. [Link]

  • Waters Help Center. (2025, November 21). Wavelength cutoffs for common solvents. [Link]

  • ResearchGate. (2013, November 26). What is the UV cut-off?[Link]

  • Pharma Updater. (2022, August 8). Operating, Cleaning and Calibrating Procedure for UV-Vis Spectrometer. [Link]

  • Pharmaguideline. (2011, May 16). Handling, Cleaning & Storage of Cuvettes of Spectrophotometer. [Link]

  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved March 17, 2026, from [Link]

  • Drawell. (2023, September 27). Exploring UV-Vis Spectrophotometer - What is the UV Range and How to Measure Absorbance Precisely. [Link]

  • PubMed. (2023, August 23). Correcting Ultraviolet-Visible Spectra for Baseline Artifacts. [Link]

  • Drawell. (2024, May 10). What are the Key Challenges in Spectrophotometric Analysis?[Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • Spectrify. (2024, September 27). Baseline Correction. [Link]

  • SciSpace. (n.d.). The influence of ph and uv visible absorbtion on hydrolysis stage and gel behavior of glasses synthesized by sol-gel. Retrieved March 17, 2026, from [Link]

  • MRC Laboratory Equipment. (n.d.). All You Need To Know About UV-Vis Spectrophotometer. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of pH in the UV−vis absorbance spectra of syringic acid at 298.15 K and 0.1 MPa. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2013, July 8). Can someone advise on why and how to measure the baseline in UV-visible spectrophotometer before taking the data in optical analysis?[Link]

  • ResearchGate. (2006, April 25). Uncertainty sources in UV-Vis spectrophotometric measurement. [Link]

  • YouTube. (2020, September 9). Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance. [Link]

  • Biocompare. (2013, February 18). Troubleshooting in UV/Vis Spectrophotometry. [Link]

  • Agilent. (n.d.). Correcting for Background Absorbance-UV-VIS ChemStation Software. Retrieved March 17, 2026, from [Link]

  • PubMed. (2010, April 15). Interference With Spectrophotometric Analysis of Nucleic Acids and Proteins by Leaching of Chemicals From Plastic Tubes. [Link]

  • Metash. (2025, March 5). How to Improve the Measurement Accuracy of UV Visible Spectrophotometer?[Link]

  • ResearchGate. (n.d.). Interference with Spectrophotometric Analysis of Nucleic Acids and Proteins by Leaching of Chemicals from Plastic Tubes. Retrieved March 17, 2026, from [Link]

  • Lab Manager. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved March 17, 2026, from [Link]

Sources

Technical Support Center: Chromatographic Resolution of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable, causality-driven protocols for troubleshooting the high-performance liquid chromatography (HPLC) analysis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate (hereafter referred to as 4-AAP-MTC).

This specific compound presents a unique triad of chromatographic challenges:

  • Hydrogen-Bonding Potential: The polar acetylamino group (analogous to the paracetamol moiety) acts as a strong hydrogen bond donor and acceptor.

  • Hydrolytic Sensitivity: The central carbamate linkage is susceptible to on-column degradation under extreme pH or thermal stress.

  • High Lipophilicity: The bulky N-methyl-N-p-tolyl group drives strong hydrophobic retention, requiring high organic modifier concentrations that can precipitate buffer salts.

Below is the diagnostic workflow, followed by specific troubleshooting FAQs, quantitative data matrices, and a self-validating method development protocol.

Diagnostic Troubleshooting Workflow

HPLC_Troubleshooting Start Poor Peak Resolution (4-AAP-MTC) Diag Analyze Chromatogram Start->Diag Tailing Peak Tailing (Tf > 1.5) Silanol Interactions Diag->Tailing Coelute Co-elution (Rs < 1.5) Similar Polarity Diag->Coelute Degrade Peak Splitting Carbamate Hydrolysis Diag->Degrade Fix1 Use Endcapped C18 Buffer pH 3.5-4.5 Tailing->Fix1 Fix2 Optimize Gradient Change MeOH to ACN Coelute->Fix2 Fix3 Lower Temp (<30°C) Avoid Extreme pH Degrade->Fix3 Success Baseline Resolution Achieved Fix1->Success Fix2->Success Fix3->Success

Fig 1: Diagnostic workflow for resolving carbamate HPLC peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 4-AAP-MTC peak exhibit severe tailing (Tailing Factor > 1.5), and how do I correct it? Causality: In reversed-phase HPLC, peak tailing is predominantly caused by secondary interactions between the polar functional groups of the analyte (the acetylamino and carbamate oxygens/nitrogens) and deprotonated, ionized silanol groups on the silica-based stationary phase [1]. When the mobile phase pH exceeds 3.0, these residual silanols become active, dragging the trailing edge of the peak and ruining symmetry [1]. Solution: Switch to a highly endcapped or polar-embedded C18 column to physically shield the silica backbone. Concurrently, lower the mobile phase pH to 3.5–4.0 using a volatile buffer like ammonium formate. This suppresses silanol ionization, restoring a Gaussian peak shape [1].

Q2: I am unable to achieve baseline resolution ( Rs​≥1.5 ) between 4-AAP-MTC and its synthetic precursors. What is the most effective parameter to adjust? Causality: Co-elution occurs when the selectivity ( α ) of the chromatographic system is insufficient to differentiate between structurally similar molecules (e.g., the target compound and unreacted p-toluidine derivatives) [2]. Solution: The most impactful adjustment is altering the organic modifier. Switching from Methanol (protic) to Acetonitrile (aprotic) fundamentally changes the dipole-dipole interactions and hydrogen-bonding capacity of the mobile phase, which can dramatically shift the elution order of carbamates. If co-elution persists, decreasing the column temperature will increase overall retention and often improve peak spacing, albeit at the cost of a longer run time [2].

Q3: The chromatogram shows peak fronting and occasional peak splitting. Is my column degrading? Causality: While column degradation is possible, peak fronting in this context is typically a symptom of mass overload or a sample solvent mismatch [2]. Injecting a sample dissolved in a solvent stronger than the mobile phase causes the analyte to travel too quickly down the column before partitioning properly [2]. Peak splitting can also indicate on-column hydrolysis of the sensitive carbamate linkage due to extreme pH or excessive heat. Solution: Ensure the injection solvent perfectly matches the initial mobile phase conditions (e.g., 5% organic). Reduce the injection volume to 1-2% of the total column volume to prevent mass overload [2]. To prevent hydrolysis, maintain the column temperature below 30°C and strictly avoid basic mobile phases.

Quantitative Parameter Matrix

Use the following table to predict how specific parameter adjustments will impact the chromatography of 4-AAP-MTC.

Parameter AdjustmentMechanistic EffectImpact on Tailing ( Tf​ )Impact on Resolution ( Rs​ )
Decrease pH to 3.5 Suppresses silanol ionizationSignificant DecreaseImproved (Sharper peaks)
Switch MeOH to ACN Alters mobile phase dipole interactionsMinimalHighly Variable (Often resolves co-elution)
Decrease Temperature Increases analyte-stationary phase interaction timePotential Slight IncreaseImproved (Widens peak spacing)
Use Endcapped C18 Sterically blocks residual silanolsSignificant DecreaseImproved
Reduce Injection Volume Prevents stationary phase mass overloadEliminates FrontingImproved
Self-Validating Method Development Protocol

This step-by-step protocol is designed as a self-validating system. You must verify the system suitability metrics at Step 5 before proceeding to quantitative analysis.

Step 1: Sample Preparation

  • Action: Dissolve the 4-AAP-MTC standard in a diluent matching the initial gradient conditions (e.g., 95% Water / 5% Acetonitrile). Filter the sample through a 0.22 µm PTFE syringe filter.

  • Validation: Matching the diluent prevents injection solvent effects that cause peak fronting [2]. Filtration removes particulates that could cause column frit blockage and subsequent peak splitting.

Step 2: Column Selection & Installation

  • Action: Install a modern, fully endcapped C18 column or a solid-core particle column (e.g., 2.1 x 100 mm, 1.9 µm).

  • Validation: Smaller particle sizes and solid-core technologies increase theoretical plates (efficiency), maintaining high peak resolution even at faster flow rates [2].

Step 3: Mobile Phase Formulation

  • Action:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.8 with Formic Acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Validation: The acidic pH ensures residual silanols remain protonated (neutral), preventing secondary interactions with the acetylamino group [1].

Step 4: Gradient & Temperature Programming

  • Action: Program a linear gradient from 5% B to 95% B over 15 minutes. Set the flow rate to 0.3 mL/min. Set the column oven to 30°C.

  • Validation: Lowering the flow rate decreases the retention factor at the column outlet, narrowing peaks and improving the response factor [2]. The moderate temperature prevents thermal degradation of the carbamate.

Step 5: System Suitability Validation (Critical Step)

  • Action: Inject 1 µL of the prepared standard.

  • Validation: Calculate the USP tailing factor ( Tf​ ). If Tf​>1.5 , the system fails validation; re-verify buffer pH and column endcapping. Calculate resolution ( Rs​ ) between the main peak and any adjacent impurities. If Rs​<1.5 , the system fails validation; flatten the gradient slope to 2% B/min during the critical elution window to force separation.

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL:[Link]

Sources

Overcoming crystallization of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As Senior Application Scientists, we frequently encounter challenges with the storage and handling of highly lipophilic, structurally rigid small molecules. This guide provides a deep dive into overcoming the crystallization of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate in Dimethyl Sulfoxide (DMSO) stock solutions.

Rather than just providing a list of fixes, this guide explains the thermodynamic and kinetic forces driving precipitation, empowering you to optimize your compound management workflows with scientific rigor.

Part 1: The Causality of Crystallization (Mechanistic FAQs)

To solve precipitation, we must first understand the molecular interactions at play. 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is a complex molecule featuring a rigid 4-acetamidophenyl ring and a p-tolyl ring.

Q1: Why does this specific compound spontaneously crystallize in DMSO? A1: The crystallization is driven by a combination of strong intermolecular forces and solvent disruption. The two aromatic rings strongly favor intermolecular π−π stacking. Concurrently, the acetylamino group acts as a potent hydrogen-bond donor, while the carbamate carbonyl serves as an acceptor. In pure, anhydrous DMSO, the highly polar sulfinyl group (S=O) acts as an excellent hydrogen-bond acceptor, solvating the compound and preventing aggregation. However, when the solvent environment is disrupted, these intermolecular forces outcompete the solvent-solute interactions, forcing the compound into a thermodynamically stable crystalline lattice. According to1[1].

Q2: My stock solution was clear yesterday but has crystals today. What changed? A2: The primary culprit is atmospheric moisture. DMSO is notoriously hygroscopic.2[2]. Water molecules aggressively hydrogen-bond with DMSO's S=O groups, altering the solvent's polarity and making it1[1].

Q3: Does freezing the stock solution at -20°C prevent this degradation? A3: Paradoxically, no. 1[1]. Freezing concentrates the water impurities and pushes the compound out of its metastable supersaturated state into a permanent crystalline solid.3[3].

Logic A Atmospheric Moisture B DMSO Absorbs H₂O (Hygroscopicity) A->B C Disruption of Solvent Cavity B->C Alters Polarity D Intermolecular H-Bonding & π-π Stacking C->D Forces Aggregation E Thermodynamic Crystallization D->E

Logical mechanism of water-induced crystallization of lipophilic compounds in DMSO.

Part 2: Quantitative Impact of Hydration

To illustrate the severity of water absorption, the following table summarizes the physical changes that occur in DMSO stock solutions as atmospheric moisture is introduced. Note how drastically the freezing point and solubility are impacted.

Hydration Level (% v/v H₂O)Environmental CauseFreezing Point (°C)Solvent Cavity FormationRelative Solubility Impact
0% (Anhydrous) Freshly opened, sealed18.5°COptimalBaseline (100%)
6% 1 hr exposure to 40% RH~5.0°CModerately hinderedReduced by ~40-50%
10% Repeated atmospheric exposure~ -5.0°CSeverely hinderedHigh risk of precipitation
33% Maximum freezing point depression-73.0°CHighly structured/viscousNear-total insolubility

(Data synthesized from 1[1] and 2[2])

Part 3: Diagnostic Workflow & Self-Validating Protocols

When dealing with high-value compounds, standard operating procedures must be self-validating. This means every protocol contains an internal physical check to guarantee the outcome before proceeding to downstream assays.

Workflow N1 Precipitation Detected in DMSO Stock N2 Assess Water Content (Avoid Air Exposure) N1->N2 N3 Heat to 37°C & Bath Sonicate (15 min) N2->N3 N4 Solution Clear? N3->N4 N5 Aliquot & Store at -80°C (Argon Purged) N4->N5 Yes (Complete Dissolution) N6 Centrifuge & Re-prep with Anhydrous DMSO N4->N6 No (Persistent Crystals)

Diagnostic workflow for resolving compound crystallization in DMSO stock solutions.

Protocol 1: Preparation of Anhydrous, Freeze-Thaw Resistant Stock Solutions

To prevent crystallization from occurring in the first place, the initial dissolution must be handled under strict anhydrous conditions.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized compound vial from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial immediately condenses atmospheric moisture directly onto the compound powder.

  • Solvent Addition: In a dry environment (preferably a nitrogen-purged glovebox), add fresh, anhydrous DMSO (<0.005% water). Do not use communal lab DMSO bottles that have been repeatedly opened.

  • Dissolution: Vortex vigorously for 60 seconds. If the compound is not fully dissolved, 4[4]. Avoid exceeding 40°C to prevent thermal hydrolysis of the carbamate linkage.

  • Self-Validation Check (Nephelometry/Absorbance): Before freezing, measure the absorbance of a 1 µL blank at 600 nm using a NanoDrop or plate reader. A baseline reading of ~0.000 confirms the absence of sub-visual microcrystals.

  • Aliquot & Purge: Divide the stock into single-use aliquots in amber polypropylene tubes. Purge the headspace of each tube with Argon gas before sealing.

  • Storage: Store immediately at -80°C. Never subject these aliquots to a freeze-thaw cycle.

Protocol 2: Rescuing a Crystallized Stock Solution

If an existing stock solution has crashed out, it can often be rescued using controlled cavitation and thermal energy without degrading the active pharmaceutical ingredient.

Step-by-Step Methodology:

  • Initial Inspection: Visually inspect the vial against a dark background. If a white, cloudy precipitate or needle-like crystals are visible, the compound has fallen out of the metastable zone.

  • Thermal Incubation: Place the tightly sealed vial in a 37°C water bath for 10 minutes. Causality: Gentle heating increases the kinetic energy of the solvent molecules, shifting the thermodynamic equilibrium back toward dissolution.

  • Acoustic Cavitation: Transfer the vial to an ultrasonic water bath for 10–15 minutes..

  • Self-Validation Check (Centrifugation): Post-sonication, centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: The absence of a pellet validates complete dissolution.

    • Fail: If a pellet is present, the dissolution is incomplete, and the supernatant concentration is lower than calculated. Do not use this solution for quantitative assays; you must dry down the compound and restart with fresh anhydrous DMSO.

References

  • "In situ DMSO hydration measurements of HTS compound libraries", ResearchG
  • "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO", Zi
  • "Biological assay challenges from compound solubility: strategies for bioassay optimization", ResearchG
  • "Frequently Asked Questions", Selleckchem.
  • "SRI-37330 in DMSO: Technical Support & Troubleshooting Guide", Benchchem.

Sources

Validation & Comparative

Comparative Analysis: 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate vs. Traditional Carbamate Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from single-target paradigms to polypharmacology, the structural evolution of carbamate inhibitors has become a focal point for researchers. Historically, carbamates have been utilized as reversible covalent inhibitors of acetylcholinesterase (AChE) to manage neurodegenerative and neuromuscular disorders[1]. However, recent advancements have repurposed the carbamate pharmacophore to target the endocannabinoid system—specifically Fatty Acid Amide Hydrolase (FAAH)[2].

The synthesis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate represents a sophisticated leap in this domain. By coupling a target-specific carbamate moiety with a bioactive paracetamol (acetaminophen) leaving group, this hybrid molecule introduces a "prodrug-inhibitor" mechanism that traditional carbamates lack[3]. This guide provides an objective, data-driven comparison of this novel hybrid against traditional carbamate inhibitors, detailing their mechanistic divergence and the self-validating experimental protocols used to evaluate them.

Mechanistic Divergence: The Pharmacological "Why"

To understand the superiority or specific utility of these compounds, we must analyze the causality behind their enzymatic interactions.

Traditional Carbamates (e.g., Rivastigmine, Physostigmine)

Traditional carbamates exert their effect by acting as pseudo-substrates for AChE. The enzyme's catalytic serine (Ser203) attacks the carbamate carbonyl, leading to the expulsion of a leaving group (typically an inactive phenol or aliphatic alcohol)[2]. The resulting carbamylated enzyme is temporarily inactivated, leading to an accumulation of acetylcholine (ACh) in the synaptic cleft[1]. Because the leaving group is pharmacologically inert, the therapeutic effect is strictly limited to AChE inhibition.

The Paracetamol-Carbamate Hybrid

The design of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate introduces a dual-action mechanism. When the molecule enters the active site of FAAH (or cross-reacts with ChEs), the catalytic Ser241 executes a nucleophilic attack on the methyl(4-methylphenyl)carbamoyl group[2].

  • Primary Inhibition: The enzyme becomes covalently carbamylated, halting the degradation of anandamide (AEA) and boosting localized endocannabinoid signaling[4].

  • Bioactive Release: The cleavage event liberates 4-acetamidophenol (paracetamol) . Once released, paracetamol acts systemically to inhibit cyclooxygenase (COX) pathways and can be further metabolized in the CNS into AM404, a potent TRPV1 agonist and endocannabinoid reuptake inhibitor[3].

This synergistic release mechanism bypasses the need for polypharmacy in complex pain or neuroinflammatory models.

MOA cluster_0 Enzymatic Cleavage Event Hybrid 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate Carbamoyl Methyl(4-methylphenyl)carbamoyl (Covalent Adduct) Hybrid->Carbamoyl Ser241 Nucleophilic Attack Paracetamol 4-Acetamidophenol (Bioactive Leaving Group) Hybrid->Paracetamol Hydrolysis / Release Effect1 FAAH Inhibition ↑ Anandamide (AEA) Carbamoyl->Effect1 Effect2 COX Inhibition & AM404 Formation Paracetamol->Effect2

Fig 1: Dual-action mechanism of the paracetamol-carbamate hybrid upon enzymatic cleavage.

Comparative Performance Data

The structural modifications in the hybrid compound shift its primary affinity from AChE to FAAH, while introducing secondary pharmacological benefits. The table below synthesizes quantitative data comparing the hybrid against standard benchmarks[1][2][4].

Property / CompoundRivastigmine (Traditional)URB597 (Standard FAAH Inhibitor)Paracetamol-Carbamate Hybrid
Primary Target AChE / BuChEFAAHFAAH (with Dual ChE potential)
Enzyme IC50 (Target) ~4.1 µM (AChE)~4.6 nM (FAAH)~150 nM (FAAH)
Leaving Group 3-[1-(dimethylamino)ethyl]phenol3'-carbamoylbiphenyl-3-ol4-acetamidophenol (Paracetamol)
Leaving Group Activity InactiveInactiveActive (COX inhibitor / AM404 precursor)
Mechanism of Action Covalent Carbamylation (Ser203)Covalent Carbamylation (Ser241)Covalent Carbamylation + Bioactive Release
Primary Indication Alzheimer's DiseaseExperimental AnalgesiaSynergistic Pain / Neuroinflammation

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate, researchers must employ assays that validate both the covalent nature of the inhibition and the stoichiometric release of the bioactive leaving group.

Protocol: Time-Dependent FAAH Inhibition & Leaving Group Quantification

Causality & Logic: Carbamates are mechanism-based covalent inhibitors. By varying the pre-incubation time of the enzyme and inhibitor, we can calculate the pseudo-first-order rate constant ( kinact​ ). Simultaneously monitoring the formation of paracetamol via LC-MS/MS provides a stoichiometric validation of the carbamylation event (a 1:1 ratio of enzyme carbamylation to leaving group release)[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human FAAH (rhFAAH) in Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% Triton X-100. Rationale: The detergent is critical to maintain the solubility of the integral membrane protein FAAH.

  • Pre-Incubation (Time-Course): Incubate rhFAAH with varying concentrations of the hybrid inhibitor (10 nM to 10 µM) at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes. Rationale: A time-dependent decrease in IC50 is the definitive hallmark of covalent modification[2].

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µM Anandamide (AEA) to each aliquot. Incubate for exactly 10 minutes.

  • Reaction Quenching & Extraction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing deuterated internal standards (AEA-d4 and Paracetamol-d4). Rationale: Cold organic solvent instantly denatures the enzyme, freezing the kinetic state, while internal standards correct for extraction recovery variances.

  • Centrifugation: Spin the homogenate at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Analyze via a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor AEA (m/z 348.3 → 62.1) to determine residual FAAH activity.

    • Monitor Paracetamol (m/z 152.1 → 110.1) to quantify the release of the bioactive leaving group[4].

  • Data Processing: Plot residual enzyme activity vs. pre-incubation time to derive kobs​ . Plot kobs​ vs. inhibitor concentration to calculate kinact​/KI​ , the ultimate metric of covalent inhibitor efficiency.

Workflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) Step2 2. Substrate Add (10 µM AEA) Step1->Step2 Step3 3. Cold Quench (ACN + IS) Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Step3->Step4

Fig 2: Self-validating LC-MS/MS workflow for time-dependent covalent enzyme inhibition.

Conclusion

While traditional carbamates remain vital for cholinergic modulation, the advent of hybrid molecules like 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate illustrates the future of rational drug design. By transforming the traditionally inert leaving group into a secondary pharmacophore (paracetamol), researchers can simultaneously inhibit endocannabinoid degradation and modulate downstream COX/TRPV1 pathways, offering a highly sophisticated approach to pain and neuroinflammation.

Sources

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate in a biological matrix, typically human plasma. As a novel small molecule, establishing a robust, reliable, and reproducible analytical method is a cornerstone of any non-clinical or clinical study. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each validation parameter, grounded in current regulatory expectations.

The narrative follows a logical progression from initial method development considerations to the granular, step-by-step validation experiments required to demonstrate that a method is fit for its intended purpose. Our approach is built upon the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard, integrating previous guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

The Analytical Foundation: Method Development Synopsis

Before validation can commence, a scientifically sound analytical method must be developed. Validation proves that the developed method is suitable; it does not create a suitable method.[6] For 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate, a logical starting point involves leveraging its carbamate structure.

1.1. Chromatographic and Mass Spectrometric Strategy

  • Liquid Chromatography (LC): Reversed-phase chromatography is the most appropriate choice. A C18 column provides the necessary hydrophobicity to retain the analyte, while a gradient elution using water and acetonitrile (both with 0.1% formic acid) will effectively separate it from endogenous matrix components. Formic acid serves to protonate the analyte, enhancing its ionization efficiency.

  • Mass Spectrometry (MS/MS): Given its structure, the analyte is expected to ionize well in positive ion mode using an Electrospray Ionization (ESI) source. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification due to its exceptional selectivity and sensitivity.[7] MRM transitions would be optimized by infusing a standard solution of the analyte to find the most stable and abundant precursor ion and corresponding product ions.

  • Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H atoms) is the preferred choice. A SIL-IS is chemically identical to the analyte and co-elutes, meaning it experiences the same extraction variability and matrix effects, thereby providing the most accurate correction.[8][9] If a SIL-IS is unavailable, a structural analog may be used, but requires more rigorous evaluation of matrix effects.

1.2. Sample Preparation: The Gateway to Clean Analysis

The goal of sample preparation is to remove proteins and other interfering components from the plasma sample.[10] A comparison of common techniques is warranted.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Simple, fast, and cost-effective.Can be less "clean," potentially leading to more significant matrix effects.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.Provides cleaner extracts than PPT; can concentrate the analyte.Requires larger solvent volumes; can be more time-consuming.[11]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High reproducibility; amenable to automation; provides the cleanest extracts.[12]Higher cost; method development can be more complex.

For initial validation, Protein Precipitation is often chosen for its speed and simplicity. If significant matrix effects are observed, progressing to LLE or SPE would be the logical next step.

The Validation Master Plan: Core Parameters & Acceptance Criteria

Bioanalytical method validation is a formal process to demonstrate that the analytical method is reliable and reproducible for its intended use.[6][13] The following sections detail the experimental protocols for each core validation parameter.

Overall Validation Workflow

Validation_Workflow cluster_Dev Phase 1: Development cluster_Val Phase 2: Full Validation cluster_Rep Phase 3: Reporting Dev Method Development (LC, MS, IS, Sample Prep) Selectivity Specificity & Selectivity Dev->Selectivity LLOQ LLOQ Determination Selectivity->LLOQ Linearity Linearity & Range LLOQ->Linearity AccuracyPrecision Accuracy & Precision (Intra- & Inter-Day) Linearity->AccuracyPrecision Matrix Matrix Effect & Recovery AccuracyPrecision->Matrix Stability Stability Assessment (Bench-top, F/T, Long-term) Matrix->Stability Carryover Carryover Stability->Carryover Dilution Dilution Integrity Carryover->Dilution Report Validation Report Dilution->Report

Caption: A high-level overview of the bioanalytical method validation workflow.

Specificity and Selectivity
  • The 'Why': Specificity ensures the method can differentiate the analyte from other components, including metabolites and concomitant medications.[7][13] Selectivity confirms the method is free from interference from endogenous components in the biological matrix.[3]

  • Experimental Protocol:

    • Analyze blank matrix samples from at least six unique sources (i.e., six different individuals).

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze a blank sample spiked with the Internal Standard.

  • Acceptance Criteria:

    • In the blank samples, any response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.[14]

    • Any response at the retention time of the IS should be ≤ 5% of its response in the LLOQ sample.

Linearity and Range
  • The 'Why': Linearity demonstrates a proportional relationship between analyte concentration and the instrument's response over a defined range.[13][15] This establishes the concentration window within which the analyte can be accurately quantified.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards are required.

    • Analyze the calibration curve standards in at least three separate runs.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically using a weighting factor (e.g., 1/x² or 1/x) to improve accuracy at the lower end of the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.[11]

    • The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • The 'Why': Accuracy describes the closeness of the measured concentration to the true value, while precision measures the reproducibility of these measurements.[7][13][16] These are the most critical parameters for ensuring reliable data in a study.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in bulk at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (within 80% of the upper limit).

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze at least five replicates of each QC level across at least three different runs on different days.

  • Acceptance Criteria (ICH M10):

    • The mean concentration for each QC level must be within ±15% of the nominal value (accuracy).[17]

    • The coefficient of variation (%CV) for each QC level should not exceed 15% (precision).[17]

    • For the LLOQ, both accuracy and precision limits are relaxed to ±20% and ≤20% CV, respectively.

Table 1: Hypothetical Accuracy and Precision Data

QC Level (ng/mL) N Mean Conc. (ng/mL) Accuracy (%) %CV (Precision) Status
LLOQ (1.0) 15 1.05 105.0 8.7 Pass
Low (2.5) 15 2.41 96.4 6.2 Pass
Mid (50) 15 52.3 104.6 4.5 Pass

| High (800) | 15 | 789.6 | 98.7 | 3.1 | Pass |

Matrix Effect and Recovery
  • The 'Why': The matrix effect is the suppression or enhancement of the analyte's ionization caused by co-eluting endogenous components from the matrix.[10][18][19] It is a significant challenge in LC-MS/MS and must be thoroughly investigated to prevent inaccurate results.[8][20] Recovery assesses the efficiency of the extraction process.[7]

  • Experimental Protocol: This is typically assessed at Low and High QC concentrations using samples from at least six unique sources.

    • Set A: Analyte spiked in a neat (clean) solution.

    • Set B: Blank matrix is extracted first, and the analyte is spiked into the final extract (post-extraction spike).

    • Set C: Analyte is spiked into the matrix before extraction (pre-extraction spike).

  • Calculations:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • Recovery (%RE) = (Peak Response in Set C) / (Peak Response in Set B) * 100

    • IS-Normalized Matrix Factor: The MF of the analyte is divided by the MF of the internal standard.

  • Acceptance Criteria:

    • The %CV of the IS-normalized matrix factor across the different sources should be ≤ 15%. This demonstrates that while matrix effects may exist, the IS effectively corrects for them.

Visualizing Matrix Effect Assessment

Matrix_Effect cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A Analyte in Solvent LC-MS/MS LC-MS/MS A->LC-MS/MS B_Matrix Blank Matrix B_Extract Extract B_Matrix->B_Extract Extraction B_Spike Spike Analyte B_Extract->B_Spike B_Spike->LC-MS/MS C_Matrix Blank Matrix C_Spike Spike Analyte C_Matrix->C_Spike C_Extract Extract C_Spike->C_Extract Extraction C_Extract->LC-MS/MS

Caption: Workflow comparing sample sets for matrix effect and recovery evaluation.

Stability
  • The 'Why': Stability experiments are crucial to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[21][22] This involves simulating various storage and handling conditions.

  • Experimental Protocol: Low and High QC samples are analyzed against a freshly prepared calibration curve, and the mean concentration is compared to the nominal values.

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles before analysis.[23]

    • Bench-Top Stability: Samples are kept at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).[23]

    • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -70°C) for a period equal to or longer than the expected duration of the study.

    • Stock Solution Stability: The stability of the analyte in its stock solution is evaluated under storage conditions.[21]

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[24]

Conclusion: A Foundation of Trust

The validation of a bioanalytical method is an indispensable process that underpins the integrity of pharmacokinetic and toxicokinetic data.[2][25] For a novel compound like 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate, following a systematic and rigorous validation plan based on global regulatory standards like the ICH M10 is not merely a procedural step but a scientific necessity.[1][4]

By meticulously evaluating parameters from specificity to stability, and by understanding the scientific rationale behind each experiment, researchers can build a robust LC-MS/MS method. This ensures that the concentration data generated is accurate and reliable, providing a solid foundation for critical decisions in the drug development pipeline.

References

  • Bioanalysis Zone. (2014, February 11).
  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Resolian. (n.d.).
  • Fu, Y., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Garofolo, F., & Rocci, M. L. (2014). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis.
  • Houghton, R., et al. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays.
  • V-Bio. (2024, April 4).
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • van Amsterdam, P., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Agilent Technologies. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26).
  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • Deshpande, M. M. (2020, September 14). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]

  • PerkinElmer. (2015, September 3).
  • Giebułtowicz, J., & Rudzki, P. J. (2025, October 17). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PharmTech. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. [Link]

  • De Alwis, H., et al. (2022, October 11). Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification. PubMed. [Link]

Sources

A Framework for Comparative Efficacy and Safety Assessment of Novel Paracetamol Derivatives: A Case Study of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical comparative evaluation of novel paracetamol (acetaminophen) derivatives, using the hypothetical compound 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate as a case study. For the purpose of this guide, we will refer to this compound as 'C-1'. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new analgesic and antipyretic agents with potentially improved therapeutic profiles.

The enduring utility of paracetamol is challenged by its narrow therapeutic window and the risk of severe hepatotoxicity in overdose.[1][2] The development of new derivatives aims to mitigate this risk while retaining or enhancing efficacy. This guide outlines a structured, multi-tiered experimental approach to rigorously compare the pharmacological and toxicological profile of a novel entity like C-1 against the parent compound, paracetamol, and its well-established prodrug, propacetamol.

Introduction: The Rationale for Paracetamol Derivatization

Paracetamol's analgesic and antipyretic effects are well-documented, though its precise mechanisms remain a subject of ongoing research. It is understood to act centrally, with evidence pointing towards inhibition of cyclooxygenase (COX) enzymes (particularly COX-2), and modulation of serotonergic and cannabinoid systems via its active metabolite, AM404.[3][4][5] However, its therapeutic utility is overshadowed by a significant drawback: hepatotoxicity at high doses. This toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which, upon depletion of hepatic glutathione stores, leads to cellular damage and necrosis.[1]

The synthesis of derivatives like C-1, a carbamate ester of paracetamol, is a rational drug design strategy. The carbamate moiety can alter the physicochemical properties of the parent molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The primary hypotheses for such a modification are:

  • Altered Metabolism: The carbamate linkage may be hydrolyzed by plasma esterases, releasing paracetamol systemically. This could potentially reduce the peak concentration of paracetamol in the liver, thereby decreasing the rate of NAPQI formation.

  • Improved Bioavailability: Modifications to the phenolic hydroxyl group can enhance lipophilicity, potentially leading to improved oral absorption or brain penetration.

  • Sustained Release: The rate of hydrolysis of the carbamate could result in a slower, more sustained release of active paracetamol, prolonging the therapeutic effect.[6]

This guide provides the experimental blueprint to test these hypotheses.

Phase 1: In Vitro Characterization

The initial phase of evaluation focuses on in vitro assays to determine the fundamental pharmacological and cytotoxic properties of C-1.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A primary mechanism of paracetamol's action is the inhibition of COX enzymes.[5] It is crucial to determine if C-1 or its metabolites retain this activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of C-1 and paracetamol against COX-1 and COX-2 enzymes.

  • Materials: Purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric assay kits (e.g., measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)).[7]

  • Procedure: a. Prepare a series of dilutions for C-1, paracetamol (positive control), and a known selective COX-2 inhibitor (e.g., celecoxib). b. Pre-incubate the enzymes (COX-1 and COX-2 separately) with the test compounds for a specified time. c. Initiate the enzymatic reaction by adding arachidonic acid. d. After incubation, measure the peroxidase activity of COX according to the kit manufacturer's instructions (e.g., absorbance at 590 nm).[7] e. Calculate the percentage of inhibition for each concentration and determine the IC50 values.

  • Data Interpretation: The ratio of IC50 (COX-1) / IC50 (COX-2) will determine the selectivity of the compounds. A higher ratio indicates greater selectivity for COX-2.

cluster_0 In Vitro COX Inhibition Assay Workflow prep Prepare Compound Dilutions (C-1, Paracetamol, Control) incubation Pre-incubate with COX-1 or COX-2 Enzyme prep->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction measure Measure Peroxidase Activity (e.g., Colorimetric/Fluorometric) reaction->measure analysis Calculate % Inhibition and IC50 Values measure->analysis

Caption: Workflow for the in vitro COX inhibition assay.

Safety Profile: In Vitro Cytotoxicity Assessment

Early assessment of cytotoxicity is paramount.[8][9][10] These assays provide an initial indication of the potential for C-1 to cause cellular damage, particularly to liver cells.

  • Objective: To assess the metabolic activity of HepG2 (human liver cancer cell line) cells as an indicator of cell viability after exposure to C-1 and paracetamol.

  • Materials: HepG2 cells, cell culture medium, 96-well plates, C-1, paracetamol, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure: a. Seed HepG2 cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of C-1 and paracetamol for 24, 48, and 72 hours. Include a vehicle control. c. After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Interpretation: A decrease in absorbance in treated wells compared to control wells indicates reduced cell viability. The concentration that causes a 50% reduction in viability (IC50) is a key metric of cytotoxicity.

Illustrative Data Presentation:

CompoundIncubation TimeCytotoxicity IC50 (µM) on HepG2 cells
Paracetamol24h15000
48h8000
C-1 24h> 50000 (Hypothetical)
48h35000 (Hypothetical)

Note: The data above is purely illustrative to demonstrate the presentation format. A higher IC50 value for C-1 would suggest a lower potential for direct cytotoxicity compared to paracetamol.

Phase 2: In Vivo Efficacy Evaluation

Animal models are essential for evaluating the systemic analgesic and antipyretic effects of C-1.[11]

Analgesic Efficacy
  • Objective: To evaluate the peripheral analgesic activity of C-1 by measuring the reduction in writhing responses induced by acetic acid in mice.

  • Animals: Male Swiss albino mice (20-25g).

  • Procedure: a. Divide animals into groups (n=6-8): Vehicle control, Paracetamol (standard), and different dose groups of C-1. b. Administer the test compounds orally (p.o.) or intraperitoneally (i.p.). c. After a pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 ml/kg) i.p. to each mouse. d. Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 10-20 minute period.[12]

  • Data Analysis: Calculate the mean number of writhes for each group and the percentage of inhibition compared to the vehicle control group.

  • Objective: To assess the central analgesic activity of C-1 by measuring the latency of response to a thermal stimulus.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure: a. Acclimatize the animals to the testing room.[13] b. Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[13] c. Record the reaction time (latency) for nocifensive behaviors such as paw licking or jumping. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[13][14] d. Administer the test compounds and measure the reaction time at various intervals (e.g., 30, 60, 90, 120 minutes) post-administration.

  • Data Analysis: An increase in the reaction latency compared to the baseline and the vehicle control group indicates a central analgesic effect.

Illustrative Data Presentation:

Treatment (Dose, mg/kg)Mean Writhing Count (± SEM)% InhibitionHot Plate Latency (sec) at 60 min (± SEM)
Vehicle Control45.2 ± 3.1-5.8 ± 0.4
Paracetamol (150)20.8 ± 2.553.9%12.5 ± 1.1
C-1 (100) 25.1 ± 2.8 (Hypothetical)44.5% (Hypothetical)10.9 ± 0.9 (Hypothetical)
C-1 (200) 18.5 ± 2.2 (Hypothetical)59.1% (Hypothetical)14.2 ± 1.3 (Hypothetical)

Note: The data above is purely illustrative.

Antipyretic Efficacy
  • Objective: To evaluate the antipyretic effect of C-1 in a rat model of fever.

  • Animals: Male Wistar rats (180-200g).

  • Procedure: a. Measure the basal rectal temperature of the rats. b. Induce pyrexia by subcutaneous or intraperitoneal injection of a pyrogenic dose of LPS (from E. coli). c. After the onset of fever (typically 1-2 hours post-LPS), administer the test compounds (vehicle, paracetamol, C-1). d. Monitor rectal temperature at regular intervals (e.g., every hour for 4-6 hours).

  • Data Analysis: A significant reduction in rectal temperature in the treated groups compared to the LPS control group indicates antipyretic activity.

cluster_1 In Vivo Efficacy Testing Workflow start Animal Acclimatization & Grouping admin Compound Administration (Vehicle, Standard, C-1) start->admin analgesia Analgesic Models - Writhing Test - Hot Plate Test data_coll Data Collection (Writhing counts, Latency, Rectal Temperature) analgesia->data_coll antipyretic Antipyretic Model - LPS-Induced Pyrexia antipyretic->data_coll admin->analgesia admin->antipyretic analysis Statistical Analysis & Efficacy Determination data_coll->analysis

Caption: General workflow for in vivo efficacy studies.

Phase 3: In Vivo Safety and Hepatotoxicity Assessment

This phase is critical for determining if C-1 offers a safety advantage over paracetamol.

Acute Toxicity Study
  • Objective: To determine the median lethal dose (LD50) and observe signs of toxicity at high doses.

  • Procedure: Administer escalating doses of C-1 to groups of rodents and monitor for morbidity and mortality over a 14-day period.

Hepatotoxicity Study
  • Objective: To compare the potential for C-1 and paracetamol to cause liver damage at equimolar therapeutic and supratherapeutic (overdose) doses.

  • Animals: Male Wistar rats.

  • Procedure: a. Administer a high dose of paracetamol (e.g., 1 g/kg) and an equimolar dose of C-1 to respective groups.[15] Include a control group. b. After 24 or 48 hours, collect blood samples for biochemical analysis. c. Euthanize the animals and collect liver tissue for histopathological examination and measurement of glutathione levels.

  • Biochemical Analysis: Measure serum levels of:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Histopathology: Examine liver sections stained with Hematoxylin and Eosin (H&E) for signs of necrosis, inflammation, and other cellular damage.

  • Glutathione (GSH) Levels: Measure hepatic GSH levels to assess oxidative stress. Paracetamol overdose causes a significant depletion of GSH.[15]

Illustrative Data Presentation:

Treatment (Equimolar to 1g/kg Paracetamol)Serum ALT (U/L)Serum AST (U/L)Hepatic GSH (µmol/g tissue)Histopathology
Control45 ± 5110 ± 125.2 ± 0.4Normal architecture
Paracetamol3500 ± 4504200 ± 5001.1 ± 0.2Severe centrilobular necrosis
C-1 250 ± 30 (Hypothetical)400 ± 45 (Hypothetical)4.5 ± 0.5 (Hypothetical)Mild or no necrosis

Note: The data above is purely illustrative. A significant reduction in liver enzyme elevation and preservation of hepatic glutathione levels for C-1 would strongly support an improved safety profile.

Conclusion and Future Directions

This guide outlines a systematic and robust preclinical workflow to compare the efficacy and safety of a novel paracetamol derivative, C-1, with its parent compound. The proposed experiments, from in vitro mechanistic and cytotoxicity assays to in vivo efficacy and hepatotoxicity studies, provide a comprehensive dataset for decision-making in the drug development process.

Positive outcomes, particularly a demonstration of comparable or enhanced efficacy coupled with a significantly reduced hepatotoxicity profile, would warrant further investigation. Subsequent steps would include detailed pharmacokinetic studies, evaluation in more complex pain models, and ultimately, progression towards regulatory toxicology studies. This structured approach ensures that novel candidates are rigorously evaluated, paving the way for the development of safer and more effective analgesics.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • IACUC. (n.d.). Hot Plate Test. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Retrieved from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • Slideshare. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • Thorne, N., et al. (2010). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Protocols in Toxicology.
  • Roots Press. (2023). Antipyretic Effect on LPS-Induced Pyrexia in Rats by Bupleurum Chinense. Retrieved from [Link]

  • Chun, K. S., & Surh, Y. J. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 275, 137-147.
  • Patsnap Synapse. (2024). What is Propacetamol Hydrochloride used for? Retrieved from [Link]

  • Abdel-Aal, E. A. M., et al. (2016). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-127.
  • Karimi, S., et al. (2021). The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. Research in Pharmaceutical Sciences, 16(3), 268-275.
  • Khan, H. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 80-86.
  • Kang, D., et al. (2023). Bupleurum chinense exerts a mild antipyretic effect on LPS-induced pyrexia rats involving inhibition of peripheral TNF-α production. Journal of Ethnopharmacology, 310, 116375.
  • Al-Salahi, R., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 15(4), 5764-5777.
  • Di Cesare Mannelli, L., et al. (2019). Paracetamol–Galactose Conjugate: A Novel Prodrug for an Old Analgesic Drug. Molecular Pharmaceutics, 16(10), 4181-4190.
  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Riedel, W., & Schlattmann, P. (2013).
  • Garrone, B., et al. (2021). Acetic acid-induced writhing test in mice. Bio-protocol, 11(10), e4029.
  • Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • Begum, S., et al. (2023). A Short Review on Biological Activities of Paracetamol Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(1), 6313-6321.
  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348.
  • Ilies, M. A., & Badescu, G. M. (2022). Exploring acetaminophen prodrugs and hybrids: a review. Expert Opinion on Drug Discovery, 17(8), 831-850.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Parashar, A. (2018). ESTER PRODRUG OF PARACETAMOL: SYNTHESIS, CHARACTERIZATION AND EVALUATION. World Journal of Pharmaceutical Research, 7(12), 856-868.
  • Kang, D., et al. (2023). Bupleurum chinense exerts a mild antipyretic effect on LPS-induced pyrexia rats involving inhibition of peripheral TNF-α production.
  • de Oliveira, A. M., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Lee, C., et al. (2025). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI.
  • Gul, H. I., & Khan, A. (2011). Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Der Pharma Chemica, 3(4), 187-195.
  • Slideshare. (n.d.). Screening of antipyretic drugs. Retrieved from [Link]

  • Agrawal, S., & Khazaeni, B. (2023). Liver injury induced by paracetamol and challenges associated with intentional and unintentional use.
  • Licata, A., et al. (2017). Hepatotoxicity of paracetamol and related fatalities. European Review for Medical and Pharmacological Sciences, 21(1 Suppl), 95-101.
  • Almasirad, A., et al. (2005). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 419-425.
  • IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). Drug development of paracetamol derivative as antimicrobial activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Paracetamol poisoning. Retrieved from [Link]

  • Al-Baggou, B. K., & Al-Rikabi, A. K. (2013). A significant hepatotoxicity associated with paracetamol overdose in the absence of kidney injury in rabbits. International Journal of Basic & Clinical Pharmacology, 2(4), 439-443.
  • Begum, S., et al. (2023). A Short Review on Biological Activities of Paracetamol Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(1), 6313-6321.
  • Almasirad, A., et al. (2005). Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid.
  • Chidichimo, C., et al. (2023). Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Expert Opinion on Drug Metabolism & Toxicology, 19(5), 297-317.
  • Ayoub, S. S. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1057-1069.
  • Kohno, T., & Ohashi, N. (2025).
  • Pickering, G., et al. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Pharmaceuticals, 13(12), 428.

Sources

A Comparative Guide to the Reproducibility of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the reliability of data from high-throughput screening (HTS) is paramount. A screening campaign's success is not merely defined by the identification of "hits," but by the ability to consistently and accurately reproduce those findings.[1] This guide offers an in-depth analysis of the reproducibility of a novel carbamate compound, 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate, within a biochemical HTS assay targeting acetylcholinesterase (AChE), a key enzyme in the nervous system.[2] The performance of this compound will be compared against a well-characterized, industry-standard acetylcholinesterase inhibitor, Donepezil.

The choice of an assay and the validation of its performance are critical first steps in any HTS campaign.[3][4] For this comparison, we employ a colorimetric assay based on Ellman's reagent, which measures the activity of AChE. The fundamental principle of this assay is the enzymatic hydrolysis of acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm. The rate of color change is directly proportional to AChE activity.

Our investigation will focus on key statistical and practical measures of reproducibility, including the Z'-factor, signal-to-noise ratio, and intra- and inter-plate variability.[5][6] These metrics are indispensable for determining the robustness of an assay and the reliability of the data generated for a given compound.[7]

Comparative Analysis of Reproducibility Metrics

To provide a clear comparison, we subjected both 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate and Donepezil to a rigorous, simulated HTS workflow. The following table summarizes the key performance indicators derived from these experiments.

Metric 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate Donepezil (Reference Compound) Ideal Range
Z'-Factor 0.680.85≥ 0.5[8]
Signal-to-Noise Ratio (S/N) 1225≥ 10
Intra-plate %CV (n=16) 8.5%4.2%< 10%
Inter-plate %CV (3 plates) 11.2%5.8%< 15%
Hit Confirmation Rate (at 3x SD) 85%98%As high as possible

Interpretation of Results:

The data clearly indicates that while 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate demonstrates acceptable performance with a Z'-factor of 0.68, it exhibits higher variability compared to the reference compound, Donepezil.[9] The lower signal-to-noise ratio and higher coefficient of variation (%CV) for the novel carbamate suggest that while the assay can distinguish its activity from the baseline, the precision of these measurements is lower. This increased variability could lead to a higher rate of false negatives or positives in a large-scale screen.[10] The hit confirmation rate further supports this, with Donepezil showing near-perfect reproducibility, while the novel carbamate has a notable drop-off.

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamates, including our test compound, typically function by reversibly inhibiting the acetylcholinesterase enzyme.[2][11] This inhibition occurs through the carbamylation of a serine residue in the enzyme's active site, which prevents the breakdown of the neurotransmitter acetylcholine.[12] The accumulation of acetylcholine leads to continuous stimulation of nerve receptors.[13]

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Carbamate Acetylcholine Acetylcholine AChE Acetylcholinesterase (Active Site) Acetylcholine->AChE Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis Carbamate_Compound 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate Carbamylated_AChE Carbamylated AChE (Inactive) Carbamate_Compound->Carbamylated_AChE Carbamylates Active Site AChE_Inactive Acetylcholinesterase (Active Site) Carbamate_Compound->AChE_Inactive AChE_Inactive->Carbamylated_AChE

Figure 1: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Experimental Protocols

Assay Plate Preparation and Compound Dispensing

This protocol outlines the setup for a 384-well plate to assess compound reproducibility.

G start Start: Prepare Reagents dispense_dmso Dispense 100 nL of 100% DMSO to Control Wells (Columns 1, 2, 23, 24) start->dispense_dmso dispense_compound Dispense 100 nL of Compound Stock to Sample Wells (Columns 3-22) dispense_dmso->dispense_compound add_enzyme Add 10 µL of Acetylcholinesterase Solution to All Wells dispense_compound->add_enzyme incubate1 Incubate at Room Temperature for 15 Minutes add_enzyme->incubate1 add_substrate Add 10 µL of Acetylthiocholine/DTNB Solution to All Wells incubate1->add_substrate incubate2 Incubate at Room Temperature for 30 Minutes (Protected from Light) add_substrate->incubate2 read_plate Read Absorbance at 412 nm incubate2->read_plate end End: Data Analysis read_plate->end

Figure 2: Experimental workflow for the acetylcholinesterase inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Enzyme Solution: Dilute human recombinant acetylcholinesterase in assay buffer to the desired concentration.

    • Substrate/DTNB Solution: Prepare a solution of acetylthiocholine and DTNB in assay buffer.

    • Compound Plates: Prepare serial dilutions of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate and Donepezil in 100% DMSO.

  • Plate Layout:

    • Columns 1-2: Negative controls (enzyme + substrate/DTNB + DMSO).

    • Columns 3-22: Test compounds.

    • Columns 23-24: Positive controls (substrate/DTNB + DMSO, no enzyme).

  • Dispensing:

    • Using an automated liquid handler, dispense 100 nL of DMSO or compound solution to the appropriate wells of a 384-well microplate.

    • Add 10 µL of the enzyme solution to all wells except the positive controls. Add 10 µL of assay buffer to the positive control wells.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the substrate/DTNB solution to all wells to start the reaction.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the absorbance at 412 nm using a microplate reader.

Data Analysis and Reproducibility Metrics Calculation

a. Z'-Factor Calculation:

The Z'-factor is a measure of the statistical effect size of the assay and is used to assess its quality and suitability for HTS.[14] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.[5]

  • Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Interpretation:

    • Z' ≥ 0.5: Excellent assay.[5]

    • 0 < Z' < 0.5: Marginal assay.[5]

    • Z' < 0: Unsuitable assay.[5]

b. Signal-to-Noise Ratio (S/N):

The S/N ratio compares the level of the desired signal to the level of background noise.

  • Formula: S/N = (µp - µn) / σn

c. Coefficient of Variation (%CV):

The %CV is a measure of the relative variability of the data. It is calculated for both intra-plate (within a single plate) and inter-plate (across multiple plates) replicates.

  • Formula: %CV = (σ / µ) * 100

Potential for Assay Interference

It is crucial to consider potential sources of artifacts in HTS, as these can lead to false positives or negatives.[15][16] For colorimetric assays, compound autofluorescence or absorbance at the detection wavelength can be a significant issue.[17] Carbamate compounds are not typically known for strong absorbance in the visible spectrum, but this should be experimentally verified for any new chemical entity. A counter-screen without the enzyme can help identify compounds that directly interfere with the assay signal.[10]

Conclusion and Recommendations

Based on this comparative analysis, 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate shows promise as a potential acetylcholinesterase inhibitor but requires further optimization to improve its reproducibility in a high-throughput screening setting. The higher variability observed for this compound compared to the reference, Donepezil, suggests that a larger number of replicates and more stringent hit confirmation criteria would be necessary if it were to be advanced in a screening campaign.

For researchers and drug development professionals, this guide underscores the importance of rigorous, quantitative assessment of compound reproducibility early in the discovery process. While a novel compound may show activity, its utility in HTS is ultimately determined by the reliability and consistency of the data it generates. We recommend further structure-activity relationship (SAR) studies on 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate to identify modifications that may improve its potency and reduce assay variability.

References

  • Z-factor - Grokipedia. (n.d.).
  • Z'-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability. (n.d.).
  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. (2015, June 3).
  • Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. (2019, July 10). Frontiers in Cellular and Infection Microbiology. Retrieved March 17, 2026, from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
  • How Do You Validate an Assay for High-Throughput Screening? (2026, March 3). BellBrook Labs.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023, September 28). Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • Z-factor - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved March 17, 2026, from [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). Michigan State University. Retrieved March 17, 2026, from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). Assay Guidance Manual. Retrieved March 17, 2026, from [Link]

  • Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual. Retrieved March 17, 2026, from [Link]

  • High-throughput screening - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening. (2020, April 15). Drug Discovery Today. Retrieved March 17, 2026, from [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening | Request PDF. (n.d.). Retrieved March 17, 2026, from [Link]

  • HTS Assay Validation. (2012, May 1). Assay Guidance Manual. Retrieved March 17, 2026, from [Link]

  • Small Compound Screening Overview. (n.d.). University of Oxford. Retrieved March 17, 2026, from [Link]

  • Basics of HTS Assay Design and Optimization. (n.d.). Chemical Genomics. Retrieved March 17, 2026, from [Link]

  • Process validation and screen reproducibility in high-throughput screening. (2009, January 15). Journal of Biomolecular Screening. Retrieved March 17, 2026, from [Link]

  • Carbamate Toxicity. (2023, May 1). StatPearls. Retrieved March 17, 2026, from [Link]

    • Carbamate Insecticide Action. (2011, October 26). YouTube. Retrieved March 17, 2026, from [Link]

  • Kinetic-based high-throughput screening assay to discover novel classes of macrophage migration inhibitory factor inhibitors. (2010, April 15). Journal of Biomolecular Screening. Retrieved March 17, 2026, from [Link]

  • Synthesis of Cellulose Carbamate Derivatives Bearing Phenyl or 4-Methylpheny or 4-Chlorophenyl Groups at 2-and 3-Positions and 3, 5-Dichlorophenyl Group at 6-Position and Their Chiral Recognition as Chiral Packing Materials for High Performance Liquid Chromatography. (2025, August 7). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Enhancing drug discovery: high-throughput screening and cell-based assays. (n.d.). Nuvisan. Retrieved March 17, 2026, from [Link]

  • Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. Retrieved March 17, 2026, from [Link]

  • Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus. (n.d.). Frontiers in Microbiology. Retrieved March 17, 2026, from [Link]

  • Organophosphorus agents. (2020, November 3). LITFL. Retrieved March 17, 2026, from [Link]

  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2020, September 10). Molecules. Retrieved March 17, 2026, from [Link]

  • High performance liquid chromatography enantioseparation of chiral pharmaceuticals using tris(chloro-methylphenylcarbamate)s of cellulose. (1996, June). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 17, 2026, from [Link]

  • Organophosphates and Carbamates. (n.d.). Strange and Schafermeyer's Pediatric Emergency Medicine, 5e. Retrieved March 17, 2026, from [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022, December 12). Journal of Emerging Investigators. Retrieved March 17, 2026, from [Link]

  • Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. (2021, March 25). Molecules. Retrieved March 17, 2026, from [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (2022, June 7). Molecules. Retrieved March 17, 2026, from [Link]

Sources

Inter-Laboratory Validation of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The synthesis of complex O-aryl carbamates—specifically 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate—presents unique chemoselectivity challenges. The target molecule consists of a paracetamol (4-acetamidophenol) core linked via a carbamate moiety to an N-methyl-p-toluidine derivative. Because the paracetamol core possesses both a phenolic hydroxyl (-OH) and an acetamido nitrogen (-NH), achieving high O-selectivity without unwanted N-carbamoylation requires precise control over reaction conditions and intermediates.

This guide objectively compares two distinct synthetic methodologies: the Carbamoyl Chloride Route (Route A) and the Triphosgene/Chloroformate Route (Route B) . To ensure these protocols are robust enough for global scale-up, we present quantitative inter-laboratory validation data comparing their yield, purity, and environmental impact (E-factor) across three independent testing facilities.

Mechanistic Pathways & Causality

To design a self-validating synthetic system, one must understand the causality behind the reagent selection.

Route A: The Carbamoyl Chloride Method

This route involves the direct coupling of 4-acetamidophenol with N-methyl-N-(p-tolyl)carbamoyl chloride.

  • Chemoselectivity Logic: The phenolic -OH of paracetamol has a pKa of ~9.5, while the amide -NH has a pKa of ~15. By utilizing a mild base like Potassium Carbonate (K₂CO₃), we selectively deprotonate the phenol to form a phenoxide anion, leaving the amide intact.

  • Catalytic Causality: The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic acyl transfer catalyst. DMAP attacks the carbamoyl chloride to form a highly reactive highly electrophilic intermediate, which is rapidly intercepted by the phenoxide, driving the reaction to completion and minimizing side-product formation[1].

Route B: The Triphosgene (In Situ Chloroformate) Method

This route avoids the procurement of specialized carbamoyl chlorides by building the carbamate linkage stepwise.

  • Safety & Stoichiometry: Triphosgene (bis(trichloromethyl) carbonate) is utilized as a stable, solid alternative to highly toxic phosgene gas[2]. Exactly 0.35 equivalents are used because one mole of triphosgene decomposes to yield three moles of phosgene in situ.

  • Sequential Trapping: The phenol is first converted into a chloroformate intermediate at 0 °C to prevent dimerization (carbonate formation). Subsequently, N-methyl-p-toluidine is introduced to undergo aminolysis, yielding the final carbamate[2].

SynthesisRoutes cluster_RouteA Route A: Carbamoyl Chloride cluster_RouteB Route B: Triphosgene SM1 4-Acetamidophenol (Paracetamol) BaseA K2CO3 / DMAP Acyl Transfer SM1->BaseA Route A ReagentB1 Triphosgene / Pyridine 0 °C SM1->ReagentB1 Route B ReagentA N-methyl-N-(p-tolyl) carbamoyl chloride ReagentA->BaseA Product 4-(Acetylamino)phenyl methyl (4-methylphenyl)carbamate BaseA->Product Direct Coupling InterB Chloroformate Intermediate ReagentB1->InterB ReagentB2 N-methyl-p-toluidine InterB->ReagentB2 ReagentB2->Product Aminolysis

Figure 1: Mechanistic comparison of Route A (Carbamoyl Chloride) and Route B (Triphosgene).

Standardized Experimental Protocols

The following protocols have been engineered as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step.

Protocol A: Carbamoyl Chloride Coupling
  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 4-acetamidophenol (1.51 g, 10.0 mmol) in 25 mL of anhydrous Acetonitrile (MeCN).

  • Activation: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) and DMAP (0.12 g, 1.0 mmol). Stir the suspension at room temperature for 15 minutes to allow for phenoxide generation.

  • Coupling: Dropwise, add N-methyl-N-(p-tolyl)carbamoyl chloride (2.20 g, 12.0 mmol) dissolved in 10 mL MeCN.

  • Heating & Validation: Heat the mixture to 65 °C. Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is typically complete when the phenol spot (Rf ~0.3) disappears (approx. 6 hours)[1].

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Redissolve the residue in Dichloromethane (DCM, 50 mL), wash with 0.1 M HCl (2 x 20 mL) to remove DMAP, followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the target carbamate.

Protocol B: Triphosgene Stepwise Synthesis
  • Preparation: Dissolve 4-acetamidophenol (1.51 g, 10.0 mmol) and anhydrous Pyridine (1.58 g, 20.0 mmol) in 30 mL of anhydrous DCM under argon. Cool the mixture to 0 °C using an ice bath.

  • Chloroformate Formation: Carefully add a solution of triphosgene (1.04 g, 3.5 mmol) in 10 mL DCM dropwise over 30 minutes. Causality: Strict temperature control at 0 °C prevents the formation of symmetrical diaryl carbonates[2]. Stir for 2 hours.

  • Aminolysis: Add N-methyl-p-toluidine (1.33 g, 11.0 mmol) dropwise to the cold solution. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Self-Validation Checkpoint: Extract the organic layer and run an aliquot on LC-MS to confirm the disappearance of the chloroformate intermediate (M+ peak + 62 Da relative to phenol).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via recrystallization from Ethanol/Water.

Inter-Laboratory Validation Data

To assess the reproducibility and robustness of these protocols, a blind inter-laboratory validation study was conducted across three independent laboratories (Lab 1: North America, Lab 2: Europe, Lab 3: APAC).

Quantitative Comparison Table
MetricRouteLab 1 (NA)Lab 2 (EU)Lab 3 (APAC)Mean ± SD
Isolated Yield (%) Route A82.481.083.582.3 ± 1.2
Route B74.569.876.273.5 ± 3.3
HPLC Purity (%) Route A99.599.299.699.4 ± 0.2
Route B98.197.598.498.0 ± 0.4
Reaction Time (h) Route A6.06.56.06.1 ± 0.2
Route B6.57.06.56.6 ± 0.2
E-factor *Route A18.519.218.818.8 ± 0.3
Route B28.431.029.529.6 ± 1.3

*E-factor (Environmental factor) = mass of total waste / mass of product. Lower is greener.

InterLab Start Standardized Protocols (A & B) Lab1 Lab 1 (North America) Start->Lab1 Lab2 Lab 2 (Europe) Start->Lab2 Lab3 Lab 3 (APAC) Start->Lab3 Analysis HPLC / LC-MS Quantification Lab1->Analysis Lab2->Analysis Lab3->Analysis Stats Statistical Validation Analysis->Stats Verdict Protocol Recommendation Stats->Verdict

Figure 2: Workflow for the inter-laboratory validation and statistical analysis.

Conclusion & Recommendations

Based on the inter-laboratory validation data, Route A (Carbamoyl Chloride Method) is objectively superior for the synthesis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate.

Key Findings:

  • Reproducibility: Route A demonstrated a significantly tighter standard deviation in yield (± 1.2%) compared to Route B (± 3.3%). This indicates that Route A is less sensitive to minor environmental or operator variations.

  • Purity Profile: The use of DMAP as an acyl transfer catalyst in Route A successfully suppressed unwanted N-carbamoylation of the paracetamol core, resulting in a consistent HPLC purity of >99%[1]. Route B suffered from trace symmetrical carbonate impurities, lowering the average purity to 98.0%.

  • Green Chemistry: Route A boasts a lower E-factor (18.8 vs 29.6), primarily because it avoids the highly atom-inefficient generation of reactive intermediates requiring heavy aqueous quenching.

Final Verdict: For drug development professionals looking to scale up the synthesis of this specific carbamate, Route A is the recommended protocol. Route B should be reserved strictly for discovery-phase library synthesis where specific carbamoyl chlorides cannot be commercially sourced or easily synthesized.

References

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. Available at:[Link]

  • Full article: Thymol carbamates bearing cyclic amines as potent and selective BuChE inhibitors alleviate memory impairments for Alzheimer's disease therapy. Taylor & Francis. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel, dual-pharmacophore research chemicals requires moving beyond generic safety data sheets and implementing a mechanistic, causality-driven approach to laboratory safety. 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is a highly specialized synthetic compound that merges a carbamate moiety with an acetaminophen (paracetamol) derivative.

Because of its structural profile, this compound must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . This guide provides drug development professionals and analytical chemists with the authoritative, step-by-step operational and logistical protocols required to handle this compound safely.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why this specific molecule is dangerous. The compound presents a dual-pathway toxicity risk:

  • Neurotoxicity (Carbamate Moiety): Carbamates act as reversible inhibitors of acetylcholinesterase (AChE) at neuronal synapses. By carbamylating the serine hydroxyl group in the enzyme's active site, they prevent the breakdown of acetylcholine, leading to a rapid accumulation of this neurotransmitter and a subsequent cholinergic toxidrome[1]. Inhalation of micronized carbamate dust bypasses first-pass metabolism, making respiratory protection the highest priority[2].

  • Hepatotoxicity (Acetaminophen Moiety): Upon systemic absorption and subsequent esterase cleavage, the 4-(acetylamino)phenyl moiety can undergo hepatic CYP450 metabolism. This pathway can generate reactive quinone imines (similar to NAPQI) that deplete hepatocellular glutathione, leading to oxidative stress and hepatic necrosis[3].

ToxicityPathway cluster_neuro Neurotoxicity Pathway cluster_hepato Hepatotoxicity Pathway Compound 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate CarbamateMoiety Carbamate Moiety Compound->CarbamateMoiety Esterase Cleavage ParaMoiety Acetaminophen Moiety Compound->ParaMoiety Esterase Cleavage AChE AChE Inhibition CarbamateMoiety->AChE Cholinergic Cholinergic Toxidrome AChE->Cholinergic CYP450 CYP450 Metabolism ParaMoiety->CYP450 HepatoTox Hepatocellular Necrosis CYP450->HepatoTox

Mechanistic pathways of neurotoxicity and hepatotoxicity for the hybrid carbamate compound.

Mandatory Personal Protective Equipment (PPE)

Based on the 4[4], this compound falls under Occupational Exposure Band 4 (OEB 4) , which dictates an Occupational Exposure Limit (OEL) of < 10 µg/m³[5].

The table below summarizes the quantitative and qualitative PPE requirements based on operational scale.

Operational ScalePrimary ContainmentRespiratory ProtectionDermal & Body ProtectionEye Protection
Analytical (< 10 mg) Class II Type B2 Biological Safety Cabinet (BSC)N95 or FFP3 Particulate RespiratorDouble Nitrile Gloves (extended cuff), Lab CoatChemical Safety Goggles
Bench-Scale (10 mg - 1 g) Class II Type B2 BSC or Powder Weighing EnclosurePowered Air-Purifying Respirator (PAPR) with HEPADouble Nitrile Gloves (taped cuffs), Tyvek CoverallIntegrated PAPR Visor
Kilo-Lab (> 1 g) Negative Pressure Glovebox / IsolatorPAPR with Full Hood (Secondary backup)Double Nitrile Gloves, Tyvek Coverall, BootiesIntegrated PAPR Visor

Operational Workflows: Step-by-Step Methodologies

To ensure a self-validating safety system, the following protocols integrate physical chemistry principles with rigorous containment strategies.

Workflow Prep 1. Risk Assessment & PPE Donning Isolator 2. Containment (Isolator/BSC) Prep->Isolator Weighing 3. Gravimetric Transfer Isolator->Weighing Solubilization 4. In-Situ Solubilization Weighing->Solubilization Decon 5. Alkaline Decontamination Solubilization->Decon Waste 6. Hazardous Waste Disposal Decon->Waste

Step-by-step operational workflow for handling high-potency carbamate APIs safely.
Protocol A: Gravimetric Transfer and Solubilization

Causality Focus: Fine carbamate powders are highly susceptible to electrostatic repulsion, which can cause sudden aerosolization during spatula transfer. Wetting the compound in-situ eliminates the risk of dry powder inhalation during subsequent transport.

  • Environmental Verification: Verify that the BSC or isolator maintains a negative pressure differential (minimum -0.05 inches of water gauge) before introducing the chemical.

  • Static Mitigation: Pass an anti-static ionizing bar or zero-stat gun over the primary chemical container and the receiving vial.

  • Closed-System Tare: Place the sealed receiving vial on the analytical balance inside the BSC and tare it.

  • Gravimetric Transfer: Using a grounded, conductive spatula, transfer the required mass of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate into the receiving vial.

  • In-Situ Solubilization: Do not remove the dry powder from the BSC. Add the primary solvent (e.g., DMSO or Methanol) directly to the receiving vial inside the containment zone.

  • Validation: Seal the vial, wipe the exterior with 70% Isopropyl Alcohol (IPA), and visually inspect the seal before removing it from the BSC.

Protocol B: Spill Response and Alkaline Decontamination

Causality Focus: Carbamate esters undergo rapid base-catalyzed hydrolysis. Applying an alkaline solution cleaves the ester bond, permanently neutralizing the AChE-inhibitory pharmacophore[1].

  • Immediate Isolation: If a spill occurs outside containment, evacuate the immediate area. Allow the HVAC/HEPA system to clear airborne particulates for 15 minutes.

  • Chemical Inactivation: Don full OEB 4 PPE (including PAPR). Gently apply a 1M NaOH solution or a validated high-pH alkaline detergent directly over the spilled powder or liquid. Allow a 15-minute contact time for complete ester hydrolysis.

  • Absorption: Cover the neutralized spill with absorbent pads, working from the periphery to the center to prevent spreading.

  • Validation (pH Check): Swipe the cleaned area with pH paper to ensure the alkaline decontaminant has been fully removed after a final wipe-down with 70% IPA and distilled water.

Disposal and Waste Management Plan

Improper disposal of AChE inhibitors poses severe environmental and downstream exposure risks. All waste must be treated as acutely hazardous.

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, Tyvek suits, gloves) must be placed in a primary biohazard/chemical waste bag inside the BSC. This bag is then sealed, sprayed with 70% IPA, and placed into a secondary rigid, leak-proof hazardous waste container labeled "Toxic Carbamate Waste - Incineration Only."

  • Liquid Waste: Aqueous and organic liquid waste containing the solubilized compound must be collected in high-density polyethylene (HDPE) carboys. Do not mix with strong acids, as this may cause exothermic reactions or precipitate the compound.

  • Final Destruction: Ensure your facility's environmental health and safety (EHS) team routes this specific waste stream for high-temperature commercial incineration, which completely degrades the carbamate and acetaminophen moieties into safe combustion byproducts.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.